Moxisylyte
Description
Moxisylyte, denominated as thymoxamine in the UK, is a specific and orally active α1-adrenergic antagonist. According to the WHO, this compound is approved since 1987 and in the same year, it acquired the denomination of orphan product by the FDA. This drug was developed by the Japanese company Fujirebio and also by the American company Iolab in the late 80s.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and erectile dysfunction.
An alpha-adrenergic blocking agent that is used in Raynaud's disease. It is also used locally in the eye to reverse the mydriasis caused by phenylephrine and other sympathomimetic agents. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)
See also: this compound Hydrochloride (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMTAVOXVTQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023339 | |
| Record name | Moxisylyte | |
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Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
371ºC at 760 mmHg | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
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Solubility |
>47.4 ug/ml | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
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CAS No. |
54-32-0, 964-52-3 | |
| Record name | Moxisylyte | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Moxisylyte [INN:BAN:DCF] | |
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| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
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| Record name | Moxisylyte hydrochoride | |
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| Record name | Moxisylyte | |
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| Record name | Moxisylyte | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |
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| Record name | MOXISYLYTE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |
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Melting Point |
145ºC | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Moxisylyte on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxisylyte, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist. Its primary mechanism of action on smooth muscle is the competitive inhibition of norepinephrine and other sympathomimetic amines at the postsynaptic alpha-1 adrenoceptors. This antagonism disrupts the canonical signaling cascade that leads to smooth muscle contraction, resulting in vasodilation and muscle relaxation. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional effects of this compound on smooth muscle, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
This compound exerts its effects on smooth muscle primarily by acting as a competitive antagonist at alpha-1 adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly found on the cell membranes of vascular smooth muscle cells, as well as in the smooth muscle of the prostate, bladder neck, and other tissues.[2][3]
Under normal physiological conditions, the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to alpha-1 adrenergic receptors initiates a signaling cascade that leads to smooth muscle contraction. This compound, by competitively binding to these same receptors, prevents the binding of these natural agonists, thereby inhibiting the downstream signaling events that cause contraction.[4]
Signaling Pathway of Alpha-1 Adrenergic Receptor Activation
The activation of alpha-1 adrenergic receptors on smooth muscle cells triggers a well-defined signaling pathway mediated by the Gq alpha subunit of the heterotrimeric G-protein. The key steps are as follows:
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Agonist Binding and G-Protein Activation: Norepinephrine or another agonist binds to the alpha-1 adrenergic receptor, causing a conformational change in the receptor. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gq alpha subunit.
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Phospholipase C Activation: The activated, GTP-bound Gq alpha subunit dissociates from the beta-gamma subunits and activates the enzyme phospholipase C (PLC).
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Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), a specialized intracellular calcium store. This binding opens calcium channels, leading to a rapid influx of calcium ions (Ca2+) from the SR into the cytoplasm.
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Initiation of Contraction: The increased intracellular calcium concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.
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DAG-Mediated Effects: DAG remains in the cell membrane and activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state.
This compound's Point of Intervention
This compound, as a competitive antagonist, directly interferes with the initial step of this cascade. By occupying the binding site on the alpha-1 adrenergic receptor, it prevents norepinephrine from binding and initiating the entire downstream signaling process. This blockade effectively uncouples the sympathetic nervous system's signal from the smooth muscle's contractile machinery, leading to relaxation.
Quantitative Data on this compound's Action
The following table summarizes key quantitative data from a study on isolated human penile corpus cavernosum smooth muscle cells, demonstrating the potency of this compound in inhibiting alpha-1 adrenergic receptor-mediated effects.
| Parameter | Value | Tissue/Cell Type | Agonist | Reference |
| IC50 of this compound | 0.5 ± 0.2 µM | Isolated human corpus cavernosum smooth muscle cells | Noradrenaline | |
| IC50 of Prazosin (for comparison) | 0.9 ± 0.2 µM | Isolated human corpus cavernosum smooth muscle cells | Noradrenaline | |
| IC50 for inhibition of [3H]-dihydroergocryptine binding | 0.01 µM | Isolated human corpus cavernosum smooth muscle cells | N/A |
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IC50 (Inhibitory Concentration 50): The concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 value indicates a higher potency.
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The competitive binding assay data (inhibition of [3H]-dihydroergocryptine binding) provides a direct measure of the affinity of this compound for the adrenergic receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on smooth muscle.
Isolated Organ Bath for Smooth Muscle Contraction Assay
This protocol is a standard method for studying the contractile and relaxant properties of smooth muscle in vitro.
Objective: To determine the inhibitory effect of this compound on noradrenaline-induced contraction of smooth muscle strips.
Materials:
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Smooth muscle tissue (e.g., corpus cavernosum, aorta, vas deferens)
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Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
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Norepinephrine hydrochloride
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This compound hydrochloride
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Organ bath system with isometric force transducers
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Data acquisition system
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Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
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Euthanize the experimental animal according to approved ethical guidelines.
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Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.
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Prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm wide and 10 mm long).
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Mounting:
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Suspend the muscle strips vertically in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
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Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
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-
Equilibration and Viability Check:
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Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.
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Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
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Wash the tissues thoroughly to return to baseline tension.
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-
Cumulative Concentration-Response Curve for Noradrenaline:
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Add increasing concentrations of noradrenaline to the organ bath in a cumulative manner (e.g., from 10^-9 M to 10^-4 M).
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Record the contractile response at each concentration until a stable plateau is reached.
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-
Inhibition by this compound:
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Wash the tissues and allow them to return to baseline.
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Incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).
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Repeat the cumulative concentration-response curve for noradrenaline in the presence of this compound.
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This can be repeated with different concentrations of this compound to determine the IC50.
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-
Data Analysis:
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Measure the peak contractile force at each agonist concentration.
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Express the responses as a percentage of the maximal contraction induced by noradrenaline in the absence of the antagonist.
-
Plot the concentration-response curves and calculate the EC50 of noradrenaline in the absence and presence of this compound.
-
Calculate the IC50 of this compound by plotting the percentage of inhibition against the concentration of this compound.
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Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to alpha-1 adrenergic receptors.
Objective: To determine the Ki (inhibition constant) of this compound for the alpha-1 adrenergic receptor.
Materials:
-
Cell membranes expressing alpha-1 adrenergic receptors (from cultured cells or tissue homogenates)
-
Radiolabeled ligand specific for alpha-1 adrenergic receptors (e.g., [3H]-prazosin or [3H]-dihydroergocryptine)
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Unlabeled this compound
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Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
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Non-specific binding agent (e.g., a high concentration of an unlabeled alpha-1 antagonist like phentolamine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
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-
Assay Setup:
-
Prepare a series of tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a known amount of membrane preparation and the radiolabeled ligand to the binding buffer.
-
Non-specific Binding: Add the membrane preparation, radiolabeled ligand, and a high concentration of the non-specific binding agent.
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Competitive Binding: Add the membrane preparation, radiolabeled ligand, and varying concentrations of unlabeled this compound.
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-
Incubation:
-
Incubate all tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's antagonistic action on smooth muscle.
Experimental Workflow: Isolated Organ Bath Assay
Caption: Workflow for an isolated organ bath experiment to assess this compound's effect.
Logical Relationship: Competitive Antagonism
Caption: The competitive relationship between this compound and norepinephrine.
Conclusion
The primary mechanism of action of this compound on smooth muscle is its function as a selective and competitive antagonist of alpha-1 adrenergic receptors. By blocking the binding of endogenous catecholamines, this compound effectively inhibits the Gq-protein coupled signaling cascade that leads to increases in intracellular calcium and subsequent muscle contraction. This results in smooth muscle relaxation, most notably vasodilation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and understand the pharmacological properties of this compound and similar compounds.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the α-Adrenergic Receptor Antagonism of Moxisylyte
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxisylyte, also known as thymoxamine, is a selective α-adrenergic receptor antagonist used in the management of peripheral vascular disorders and erectile dysfunction. Its therapeutic effects are primarily mediated through the competitive blockade of α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and increased blood flow. This compound is a prodrug, rapidly converted in the plasma to its active metabolite, deacetylthis compound (DAM). This guide provides a comprehensive technical overview of this compound's mechanism of action, its selectivity for α-adrenoceptor subtypes, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data from binding and functional assays are presented, along with detailed signaling pathways and experimental workflows, to serve as a resource for researchers in pharmacology and drug development.
Introduction
This compound is a vasodilator that functions as a specific and competitive α-adrenergic blocking agent.[1][2] It was initially introduced for cerebrovascular disorders and has since found applications in treating conditions characterized by vasospasm, such as Raynaud's phenomenon, and in the urological field for erectile dysfunction.[3][4] The primary mechanism of action involves the antagonism of norepinephrine at postsynaptic α1-adrenoceptors, which prevents vasoconstriction and promotes the relaxation of smooth muscle.[3] Unlike non-selective antagonists, this compound's action is preferential for α1-receptors, which minimizes certain side effects associated with the blockade of other adrenoceptors.
Mechanism of α-Adrenergic Antagonism
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines norepinephrine and epinephrine. They are broadly classified into α and β subtypes. The α-adrenergic receptors are further divided into α1 and α2 subtypes.
-
α1-Adrenergic Receptors: These receptors are primarily located on the postsynaptic membrane of vascular smooth muscle cells. When activated by agonists like norepinephrine, they couple to Gq proteins, initiating a signaling cascade that results in vasoconstriction.
-
α2-Adrenergic Receptors: These are often located on presynaptic nerve terminals and inhibit the further release of norepinephrine. Some α2-receptors are also found postsynaptically on vascular smooth muscle. They typically couple to Gi proteins, which inhibit adenylyl cyclase.
This compound and its active metabolite, deacetylthis compound, exert their effects by competitively binding to α1-adrenoceptors, thereby blocking the binding of endogenous catecholamines. This blockade prevents the Gq-mediated signaling pathway, leading to smooth muscle relaxation, vasodilation, and increased tissue perfusion. Studies indicate that this compound and its metabolites are preferential antagonists of α1-adrenoceptors over α2-adrenoceptors.
Quantitative Pharmacological Data
The affinity and functional potency of this compound have been characterized in various preclinical models. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Functional Inhibition of this compound
| Compound | Preparation | Assay Type | Parameter | Value | Reference |
| This compound | Smooth muscle cells (human corpus cavernosum) | Radioligand Binding ([³H]-DHE) | IC₅₀ | 0.01 µM | |
| This compound | Smooth muscle cells (human corpus cavernosum) | Functional Inhibition (vs. Noradrenaline) | IC₅₀ | 0.5 ± 0.2 µM | |
| Prazosin (comparator) | Smooth muscle cells (human corpus cavernosum) | Radioligand Binding ([³H]-DHE) | IC₅₀ | 0.01 µM | |
| Prazosin (comparator) | Smooth muscle cells (human corpus cavernosum) | Functional Inhibition (vs. Noradrenaline) | IC₅₀ | 0.9 ± 0.2 µM |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. [³H]-DHE (Tritiated-dihydroergocryptine) is a non-selective α-adrenergic radioligand.
Table 2: In Vivo α-Adrenoceptor Selectivity of this compound and its Metabolites
| Compound | Model | α1-Agonist | α2-Agonist | Result | Reference |
| This compound | Pithed Rat | (-)-Phenylephrine | B-HT 933 | Dose-dependently reduced pressor response to phenylephrine. Much more effective against phenylephrine than B-HT 933. | |
| Deacetylthis compound | Pithed Rat | (-)-Phenylephrine | B-HT 933 | Dose-dependently reduced pressor response to phenylephrine. Much more effective against phenylephrine than B-HT 933. | |
| Demethyldeacetylthis compound | Pithed Rat | (-)-Phenylephrine | B-HT 933 | Dose-dependently reduced pressor response to phenylephrine. Much more effective against phenylephrine than B-HT 933. |
This study demonstrates the preferential α1-adrenoceptor antagonism of this compound and its metabolites in vivo.
Signaling Pathways
The antagonistic action of this compound is best understood by visualizing the signaling pathways it blocks.
Alpha-1 Adrenergic Receptor Signaling (Gq-Coupled)
Activation of α1-receptors by an agonist like norepinephrine initiates a Gq-protein-mediated cascade leading to smooth muscle contraction. This compound blocks the initial binding of the agonist to the receptor.
Alpha-2 Adrenergic Receptor Signaling (Gi-Coupled)
Presynaptic α2-receptors regulate neurotransmitter release via a Gi-protein-coupled pathway that inhibits adenylyl cyclase. This compound has a much lower affinity for this receptor subtype.
Key Experimental Protocols
The characterization of this compound's α-adrenergic antagonism relies on established pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC₅₀) of a compound for a specific receptor. It involves competing for binding to the receptor between a radioactively labeled ligand and the unlabeled test compound (this compound).
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target α-adrenoceptors are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Isolated Tissue (Organ Bath) Assay
This functional assay measures the effect of an antagonist on the contraction or relaxation of an isolated tissue, such as a blood vessel or corpus cavernosum strip. It is used to determine the functional potency (pA₂) of an antagonist.
Methodology:
-
Tissue Dissection: A tissue containing smooth muscle (e.g., rat aorta, human corpus cavernosum) is carefully dissected and cut into rings or strips.
-
Mounting: The tissue is mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (95% O₂ / 5% CO₂). One end is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Contraction: The tissue is pre-contracted with a specific α-adrenergic agonist (e.g., norepinephrine or phenylephrine).
-
Antagonist Application: A cumulative concentration-response curve is generated for the agonist. The process is then repeated in the presence of fixed concentrations of the antagonist (this compound). The antagonist will cause a rightward shift in the agonist's concentration-response curve.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's dose-response curve.
Conclusion
This compound is a potent and selective antagonist of α1-adrenergic receptors. Its pharmacological action is well-characterized, demonstrating competitive antagonism at the receptor level, which translates to functional vasodilation in preclinical and clinical settings. The preferential blockade of α1- over α2-adrenoceptors contributes to its therapeutic efficacy in improving blood flow in peripheral vascular disorders and erectile dysfunction. The experimental protocols detailed herein, including radioligand binding and isolated tissue assays, represent the standard methodologies for quantifying the affinity and functional activity of α-adrenergic antagonists like this compound, providing a robust framework for further research and drug development in this class.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C16H25NO3 | CID 4260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of Moxisylyte in Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of moxisylyte. This compound, a competitive alpha-1 adrenergic receptor antagonist, undergoes rapid and extensive metabolism, functioning as a prodrug. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, compiling quantitative data from various in vivo studies in humans. Detailed methodologies for the quantification of this compound and its metabolites are provided, along with a visual representation of its metabolic pathways and mechanism of action.
Introduction
This compound (thymoxamine) is a vasodilator that acts by selectively blocking post-synaptic alpha-1 adrenergic receptors.[1] This action leads to the relaxation of smooth muscles, particularly in blood vessels, and has led to its investigation and use in conditions such as peripheral vascular disorders and erectile dysfunction.[1][2] Understanding the pharmacokinetic and metabolic profile of this compound is crucial for optimizing its therapeutic use and for the development of new drug formulations.
This compound is characterized by its rapid transformation into active metabolites, with its pharmacokinetic profile being significantly influenced by the route of administration.[1] This guide will delve into the specifics of its metabolic fate and the resulting pharmacokinetic parameters.
Pharmacokinetics
This compound is rapidly absorbed and metabolized, with unchanged this compound often being undetectable in plasma after oral administration.[3] Its pharmacokinetic properties are therefore primarily described by the profiles of its major metabolites.
Absorption and Bioavailability
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. However, it undergoes a significant first-pass metabolism. In preclinical studies, the oral bioavailability of this compound was estimated to be approximately 10%.
Distribution
Metabolism
This compound is extensively metabolized, primarily in the plasma and liver. The metabolic cascade involves hydrolysis, N-demethylation, and subsequent conjugation reactions.
Excretion
The primary route of excretion for this compound metabolites is via the kidneys into the urine. Following intravenous administration, approximately 75% of the administered dose is recovered in the urine as metabolites. After oral administration, this value is around 68-69%.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound's major metabolites in healthy human volunteers following different routes of administration.
Table 1: Pharmacokinetic Parameters of this compound Metabolites After Oral Administration
| Metabolite | T1/2 (h) | % of Dose in Urine | Reference |
| Conjugated Desacetylthis compound (DAM) | 2.3 | 50 | |
| Conjugated Monodesmethylated DAM (MDAM) | 3.5 | 10 |
Table 2: Pharmacokinetic Parameters of this compound Metabolites After Intravenous Administration
| Metabolite | T1/2 (h) | Cmax (ng/mL) | Reference |
| Unconjugated Desacetylthis compound (DAM) | 0.86 | 43.6 ± 19.6 | |
| Conjugated Desacetylthis compound (DAM) | 1.7 | - | |
| Conjugated Monodesmethylated DAM (MDAM) | 3.0 | - |
Table 3: Pharmacokinetic Parameters of this compound Metabolites After Intracavernous Injection
| Metabolite | T1/2 (h) | Reference |
| Unconjugated Desacetylthis compound (DAM) | 1.19 | |
| DAM Glucuronide | 1.51 | |
| DAM Sulfate | 1.51 | |
| Monodesmethylated DAM (MDAM) Sulfate | 2.17 |
Metabolism of this compound
The metabolism of this compound is a multi-step process that begins with rapid hydrolysis and is followed by demethylation and conjugation.
Metabolic Pathways
This compound is initially hydrolyzed by pseudocholinesterases in the plasma and tissues to its primary active metabolite, desacetylthis compound (DAM). DAM is then N-demethylated by cytochrome P450 enzymes in the liver to form another active metabolite, monodesmethylated desacetylthis compound (MDAM). While the specific CYP isozymes have not been definitively identified in the available literature, CYP3A4 and CYP2D6 are commonly involved in N-demethylation reactions of many drugs. Both DAM and MDAM subsequently undergo phase II conjugation reactions, forming glucuronide and sulfate conjugates, which are then excreted in the urine.
Metabolic Pathway of this compound.
Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling
This compound exerts its therapeutic effects by competitively antagonizing the alpha-1 adrenergic receptor. In vascular smooth muscle, the binding of agonists like norepinephrine to the alpha-1 adrenergic receptor activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium leads to the activation of myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and vasoconstriction. By blocking this receptor, this compound prevents this cascade, leading to smooth muscle relaxation and vasodilation.
Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The quantification of this compound's metabolites in biological fluids is primarily achieved through High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Sample Preparation
A general procedure for preparing plasma and urine samples for HPLC analysis is as follows:
-
Enzymatic Hydrolysis (for total metabolite concentration):
-
To a sample of urine or plasma, add a solution of β-glucuronidase and arylsulfatase (e.g., from Helix pomatia).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 4 to 18 hours) to ensure complete hydrolysis of the glucuronide and sulfate conjugates. The optimal conditions may vary depending on the specific enzyme preparation and should be validated.
-
-
Protein Precipitation (for plasma samples):
-
Add a protein precipitating agent, such as methanol or acetonitrile, to the plasma sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
-
Liquid-Liquid or Solid-Phase Extraction:
-
The supernatant from the protein precipitation step or the hydrolyzed urine sample is then subjected to extraction to isolate the metabolites. This can be achieved using liquid-liquid extraction with an appropriate organic solvent or solid-phase extraction (SPE) with a suitable cartridge.
-
-
Reconstitution:
-
The extracted sample is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for HPLC analysis.
-
HPLC with Fluorescence Detection
A validated reverse-phase HPLC method with fluorescence detection is used for the separation and quantification of desacetylthis compound (DAM) and monodesmethylated desacetylthis compound (MDAM).
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Fluorescence Detection: The metabolites are detected by a fluorescence detector set at appropriate excitation and emission wavelengths. The optimal wavelengths need to be determined for DAM and MDAM.
In Vitro Metabolism Studies
To identify the specific cytochrome P450 isozymes involved in the N-demethylation of desacetylthis compound, in vitro studies using human liver microsomes can be performed.
-
Incubation: Desacetylthis compound is incubated with human liver microsomes in the presence of an NADPH-generating system.
-
Inhibition Studies: The incubation is repeated in the presence of specific chemical inhibitors for different CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) or using recombinant human CYP enzymes to identify the contribution of each isozyme to the formation of monodesmethylated desacetylthis compound.
-
Analysis: The formation of the metabolite is quantified using a validated analytical method, such as HPLC-MS/MS.
Experimental Workflow for this compound Metabolite Analysis.
Conclusion
This compound is a prodrug that undergoes rapid and extensive metabolism to its active metabolites, desacetylthis compound and monodesmethylated desacetylthis compound. The pharmacokinetic profile is characterized by rapid absorption, significant first-pass metabolism, and renal excretion of conjugated metabolites. The primary mechanism of action is the competitive antagonism of alpha-1 adrenergic receptors, leading to smooth muscle relaxation. The quantification of its metabolites in biological fluids is reliably achieved through HPLC with fluorescence detection following appropriate sample preparation, including enzymatic hydrolysis. Further research to definitively identify the specific CYP450 isozymes involved in its metabolism would provide a more complete understanding of its drug-drug interaction potential. This guide provides a foundational understanding for researchers and professionals involved in the development and clinical application of this compound.
References
- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-dose pharmacokinetics of this compound after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Moxisylyte Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Moxisylyte hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
Introduction and Discovery
This compound hydrochloride, also known as thymoxamine hydrochloride, is a selective α1-adrenergic receptor antagonist. Its development dates back to the late 1980s, attributed to the research efforts of the Japanese company Fujirebio and the American company Iolab. While specific details of the initial discovery and the lead scientists involved are not extensively documented in readily available literature, the foundational chemistry for related compounds was established earlier. A key publication by V. Petrow and O. Stephenson in the Journal of Pharmacy and Pharmacology in 1953, titled "Aryloxypropane derivatives," laid some of the groundwork for the chemical class to which this compound belongs. The drug was initially investigated for cerebrovascular disorders and later found applications in urology for erectile dysfunction and in the management of peripheral vascular disorders like Raynaud's phenomenon.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process originating from thymol. A commonly cited method involves a four-step synthesis with an overall yield of approximately 27%. While the complete, detailed industrial synthesis protocol is proprietary, the key chemical transformations are outlined below.
Experimental Protocol: Synthesis of this compound Hydrochloride from Thymol (Conceptual)
This protocol is a conceptual representation based on available chemical literature and may not reflect the exact industrial process.
Step 1: Nitration of Thymol
-
Objective: To introduce a nitro group onto the thymol aromatic ring.
-
Procedure: Thymol is reacted with a nitrating agent, such as nitric acid in the presence of a catalyst, under controlled temperature conditions to yield a nitrated thymol derivative.
Step 2: Reduction of the Nitro Group
-
Objective: To reduce the nitro group to an amino group.
-
Procedure: The nitrated thymol is subjected to a reduction reaction, commonly using a reducing agent like tin(II) chloride in the presence of hydrochloric acid, to produce an aminothymol derivative.
Step 3: Etherification of the Hydroxyl Group
-
Objective: To introduce the dimethylaminoethoxy side chain.
-
Procedure: The aminothymol derivative is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the ether linkage.
Step 4: Acetylation and Hydrochloride Salt Formation
-
Objective: To acetylate the remaining phenolic hydroxyl group and form the hydrochloride salt.
-
Procedure: The product from the previous step is acetylated using an acetylating agent like acetic anhydride. The resulting free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound hydrochloride. The final product is then purified by recrystallization.
Mechanism of Action and Signaling Pathway
This compound hydrochloride exerts its therapeutic effects by acting as a competitive antagonist at α1-adrenergic receptors. These receptors are predominantly located on the smooth muscle cells of blood vessels.
Signaling Pathway of α1-Adrenergic Receptor Blockade
Under normal physiological conditions, the binding of catecholamines (e.g., norepinephrine) to α1-adrenergic receptors activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the contraction of vascular smooth muscle, causing vasoconstriction.
This compound hydrochloride competitively blocks the binding of norepinephrine to the α1-adrenergic receptor, thereby inhibiting this entire downstream signaling pathway. The consequence is a reduction in intracellular calcium levels, leading to the relaxation of vascular smooth muscle (vasodilation) and increased blood flow.
Caption: Signaling pathway of α1-adrenergic receptor agonism and antagonism.
Quantitative Data from Clinical Trials
This compound hydrochloride has been evaluated in clinical trials for its efficacy in treating erectile dysfunction and Raynaud's phenomenon. The following tables summarize key quantitative data from some of these studies.
Erectile Dysfunction (Intracavernous Injection)
| Study Parameter | Trial 1 | Trial 2 |
| Number of Patients | 73 | 30 |
| Dosage | 10, 20, 30 mg | 10, 20, 30 mg |
| Efficacy Endpoint | Erection adequate for intercourse | Penile rigidity |
| Results | 85% of patients achieved an erection adequate for intercourse with this compound, compared to 25% with placebo.[1] | Dose-dependent increase in responses allowing sexual intercourse. Complete rigidity was the most frequent response in patients with neurological erectile dysfunction.[2] |
| Adverse Events | Mild pain at injection site (5%), transient hypotension (one case), prolonged erection (one case).[1] | Prolonged erections (one patient at 20 mg), headaches (one patient at 30 mg). No cases of priapism.[2] |
Raynaud's Phenomenon (Oral Administration)
| Study Parameter | Trial 1 |
| Number of Patients | 24 |
| Dosage | 40 mg, 80 mg |
| Efficacy Endpoint | Digital skin temperature response after cold stimulus |
| Results | Both 40 mg and 80 mg doses "normalized" rewarming responses in a statistically significant number of patients (P < 0.01). Absolute digital temperatures and maximum rewarming rates were increased, and the latent period was reduced (P < 0.001). The 80 mg dose showed more pronounced effects.[3] |
| Adverse Events | Increased incidence of adverse effects compared to placebo, though specific quantitative data is limited in the available abstract. |
Experimental Workflows
General Workflow for Synthesis and Purification
Caption: Conceptual workflow for the synthesis of this compound hydrochloride.
General Workflow for Clinical Trial Assessment (Erectile Dysfunction)
Caption: General workflow for a clinical trial of intracavernous this compound.
Conclusion
This compound hydrochloride remains a relevant molecule in the study of α1-adrenergic antagonism and its therapeutic applications. This guide has provided a detailed overview of its discovery, a conceptual framework for its synthesis, a clear depiction of its mechanism of action, and a summary of key clinical data. Further research into the specific details of its original development and industrial synthesis could provide even greater insights for medicinal chemists and drug development professionals.
References
- 1. [Effectiveness of and tolerance to intracavernous injection of this compound in patients with erectile dysfunction: effect/dose relationship versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficiency and side effects of intracavernous injections of this compound in impotent patients: a dose-finding study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of thymoxamine in primary Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
Moxisylyte: A Technical Guide to Prodrug Activation and Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxisylyte, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist.[1] It functions as a prodrug, undergoing rapid biotransformation to produce pharmacologically active metabolites that are responsible for its therapeutic effects.[1] This technical guide provides an in-depth overview of the activation of this compound, the pharmacological properties of its active metabolites, and the experimental methodologies used for their characterization.
Prodrug Activation and Metabolic Pathway
This compound is rapidly metabolized in the body, with unchanged this compound not being found in plasma after oral administration.[2] The activation process involves a two-step metabolic cascade primarily mediated by pseudocholinesterase and cytochrome P450 (CYP) enzymes.
The initial and primary activation step is the rapid hydrolysis of this compound by pseudocholinesterase in the plasma and tissues. This reaction removes the acetyl group from the parent compound, yielding the major and active metabolite, desacetylthis compound, also referred to as desacetyl-thymoxamine (DAM).
Following its formation, desacetylthis compound can undergo further metabolism through N-demethylation, a reaction catalyzed by the cytochrome P450 monooxygenase system. This process results in the formation of another active metabolite, N-monodemethyl-desacetyl-thymoxamine (MDAM), also known as desacetyl-desmethyl-thymoxamine (DMAT). Both desacetylthis compound and N-monodemethyl-desacetyl-thymoxamine are pharmacologically active. These active metabolites can then be conjugated with sulfate or glucuronic acid to facilitate their excretion.[1]
Active Metabolites and Pharmacological Activity
Both desacetylthis compound (DAM) and N-monodemethyl-desacetyl-thymoxamine (MDAM) are active metabolites that exhibit preferential antagonism at alpha-1 adrenoceptors.[3] Their pharmacological activity has been demonstrated in vivo using the pithed rat model, where they effectively antagonize the pressor responses induced by the alpha-1 adrenoceptor agonist, phenylephrine. This compound and its metabolites were shown to be much more effective against the alpha-1 agonist (-)phenylephrine than the alpha-2 agonist B-HT 933, indicating their selectivity.
The mechanism of action involves the blockade of postsynaptic alpha-1 adrenoceptors, which prevents the binding of norepinephrine and epinephrine. This inhibition of adrenergic signaling leads to the relaxation of smooth muscle, particularly in blood vessels, resulting in vasodilation.
Quantitative Data
The pharmacokinetic parameters of this compound's metabolites vary depending on the route of administration. The following tables summarize the key quantitative data available from studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of this compound Metabolites After Oral Administration
| Metabolite | Half-life (t½) | Urinary Excretion (% of dose) |
| Conjugated Desacetylthis compound (DAM) | 2.3 hours | 50% |
| Conjugated N-monodemethyl-desacetyl-thymoxamine (MDAM) | 3.5 hours | 10% |
Table 2: Pharmacokinetic Parameters of this compound Metabolites After Intravenous (IV) Administration
| Metabolite | Half-life (t½) | Total Urinary Excretion (% of dose) | Maximum Plasma Concentration (Cmax) |
| Unconjugated Desacetylthis compound (DAM) | 0.86 hours | 75% (total metabolites) | 43.6 ± 19.6 ng/mL |
| Conjugated Desacetylthis compound (DAM) | 1.7 hours | ||
| Conjugated N-monodemethyl-desacetyl-thymoxamine (MDAM) | 3 hours |
Table 3: Pharmacokinetic Parameters of this compound Metabolites After Intracavernous (IC) Administration
| Metabolite | Half-life (t½) |
| Unconjugated Desacetylthis compound (DAM) | 1.19 hours |
| DAM Glucuronide | 1.51 hours |
| DAM Sulfate | 1.51 hours |
| N-monodemethyl-desacetyl-thymoxamine (MDAM) Sulfate | 2.17 hours |
Experimental Protocols
Determination of this compound Metabolites in Biological Fluids
A common method for the quantification of this compound metabolites in plasma and urine is High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. While specific, detailed protocols are often proprietary or vary between laboratories, a general workflow can be described.
Sample Preparation: Urine samples are often acidified before extraction. Both plasma and urine samples typically undergo an extraction procedure to isolate the metabolites from the biological matrix. This can involve liquid-liquid extraction with an organic solvent mixture (e.g., butylchloride/isopropanol) or solid-phase extraction. An internal standard is added before extraction to ensure accuracy and reproducibility.
Chromatographic Separation: The extracted and reconstituted samples are injected into an HPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18). The mobile phase composition and gradient are optimized to achieve separation of the different metabolites.
Detection and Quantification: The separated metabolites are detected using a fluorescence or UV detector. Quantification is performed by comparing the peak areas of the metabolites in the samples to those of known concentrations of analytical standards.
In Vivo Assessment of Alpha-1 Adrenoceptor Blockade
The pithed rat model is a classical in vivo preparation used to study the effects of drugs on the cardiovascular system in the absence of central nervous system reflexes. This model is particularly useful for characterizing the alpha-1 adrenoceptor antagonist activity of this compound and its metabolites.
Experimental Procedure: The selectivity of this compound and its metabolites for alpha-1 versus alpha-2 adrenoceptors is investigated in the pithed rat. Alpha-1 adrenoceptor blockade is measured by the inhibition of the pressor response to the selective alpha-1 agonist, (-)phenylephrine. The drugs are administered intravenously at varying doses, and the dose-dependent reduction in the pressor response to the agonist is recorded.
Conclusion
This compound is a prodrug that is rapidly and extensively metabolized to its active forms, desacetylthis compound (DAM) and N-monodemethyl-desacetyl-thymoxamine (MDAM). These metabolites are responsible for the drug's therapeutic effects through the selective blockade of alpha-1 adrenergic receptors. The pharmacokinetic profile of these metabolites is dependent on the route of administration, which has important implications for the clinical use of this compound. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and its active metabolites in drug development and research settings.
References
- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple-dose pharmacokinetics of this compound after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Moxisylyte's Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Moxisylyte's receptor binding profile. This compound, also known as thymoxamine, is recognized as a competitive alpha-1 adrenergic antagonist. This guide summarizes its binding affinities, details relevant experimental protocols for its characterization, and illustrates the associated signaling pathways.
Receptor Binding Profile of this compound and its Metabolites
This compound functions as a prodrug, with its primary pharmacological activity attributed to both the parent compound and its active metabolites, deacetylthis compound and demethyldeacetylthis compound. In vitro and in vivo studies have consistently demonstrated that this compound and its metabolites are preferential antagonists of alpha-1 adrenoceptors over alpha-2 adrenoceptors.[1] This selective antagonism of alpha-1 receptors, which are coupled to the Gq signaling pathway, underlies its vasodilatory effects.[2][3] this compound's action is competitive against norepinephrine and it does not exhibit blocking activity at beta-receptors, nor does it have anti-angiotensin or anti-serotonin properties.[2]
Quantitative Binding Data
The following table summarizes the available quantitative data for this compound's interaction with adrenergic receptors. It is important to note that while the preference for alpha-1 adrenoceptors is established, specific binding affinities (Kᵢ or IC₅₀ values) for this compound and its metabolites at the individual alpha-1 (α₁ₐ, α₁ₑ, α₁ₒ) and alpha-2 adrenergic receptor subtypes are not extensively reported in publicly available literature. This represents a data gap in the comprehensive understanding of its subtype selectivity.
| Compound | Receptor Target | Assay Type | Radioligand | Tissue/Cell Line | IC₅₀ |
| This compound | Alpha-Adrenergic | Competitive Binding | [³H]-Dihydroergocryptine | Smooth Muscle Cells (Human Corpus Cavernosum) | 0.01 µM |
| This compound | Alpha-1 Adrenergic | Functional (Contraction Inhibition) | - | Smooth Muscle Cells (Human Corpus Cavernosum) | 0.5 ± 0.2 µM |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The characterization of this compound's receptor binding profile relies on established in vitro pharmacological assays. A representative protocol for a competitive radioligand binding assay to determine the affinity for alpha-1 adrenergic receptors is detailed below.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This protocol outlines a method to determine the binding affinity of this compound and its metabolites for alpha-1 adrenergic receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells stably expressing the human α₁ₐ, α₁ₑ, or α₁ₒ adrenergic receptor) or in tissue membrane preparations known to endogenously express the receptor.
Objective: To determine the inhibition constant (Kᵢ) of test compounds (this compound, deacetylthis compound, demethyldeacetylthis compound) for the alpha-1 adrenergic receptor.
Materials:
-
Cell Culture: HEK293 or CHO cells stably transfected with the human alpha-1 adrenergic receptor subtype of interest.
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4), protease inhibitor cocktail.
-
Radioligand: [³H]-Prazosin (a selective alpha-1 antagonist).
-
Non-specific Binding Control: Phentolamine or another suitable high-concentration unlabeled alpha-1 antagonist.
-
Test Compounds: this compound and its metabolites dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store membrane aliquots at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-Prazosin (typically at or below its Kₑ value).
-
A range of concentrations of the test compound (this compound or its metabolites) or vehicle for total binding.
-
A high concentration of phentolamine (e.g., 10 µM) to determine non-specific binding.
-
-
Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total binding in the absence of the competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
References
Preclinical Profile of Moxisylyte: A Technical Guide to its Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Moxisylyte (also known as thymoxamine) is a competitive antagonist of noradrenaline, demonstrating a preferential affinity for post-synaptic alpha-1 adrenoceptors.[1] Its vasodilatory properties stem from this antagonism, which inhibits the contractile effects of endogenous catecholamines on vascular smooth muscle. Understanding the preclinical pharmacodynamics and pharmacokinetics of this compound and its active metabolites is crucial for its development and therapeutic application in conditions requiring increased blood flow.
Mechanism of Action: Alpha-1 Adrenoceptor Antagonism
This compound and its primary active metabolite, deacetylthis compound, exert their vasodilatory effects by blocking alpha-1 adrenergic receptors on vascular smooth muscle cells.[2] This antagonism disrupts the downstream signaling cascade initiated by agonists like norepinephrine, leading to a reduction in vascular tone and subsequent vasodilation.
Signaling Pathway
The binding of an agonist (e.g., norepinephrine) to the alpha-1 adrenergic receptor, a Gq protein-coupled receptor, typically activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and ultimately, smooth muscle contraction and vasoconstriction.
This compound, by blocking the alpha-1 adrenoceptor, inhibits this entire cascade, resulting in decreased intracellular Ca2+ levels and, consequently, vasodilation.
Quantitative Preclinical Data
The following tables summarize the available quantitative data from preclinical studies on this compound and its metabolites.
Table 1: In Vivo Alpha-1 Adrenoceptor Antagonist Activity
| Compound | Animal Model | Agonist | Dose Range (i.v.) | Effect | Reference |
| This compound | Pithed Rat | (-)-Phenylephrine | 2.5 x 10⁻⁶ to 10⁻⁵ mol/kg | Dose-dependent reduction of pressor response | [2] |
| Deacetylthis compound | Pithed Rat | (-)-Phenylephrine | 2.5 x 10⁻⁶ to 10⁻⁵ mol/kg | Dose-dependent reduction of pressor response | [2] |
| Demethyldeacetylthis compound | Pithed Rat | (-)-Phenylephrine | 2.5 x 10⁻⁶ to 10⁻⁵ mol/kg | Dose-dependent reduction of pressor response | [2] |
Table 2: In Vitro Antagonist Activity
| Compound | Tissue | Agonist | Parameter | Value | Reference |
| This compound | Isolated Human Corpus Cavernosum Smooth Muscle Cells | Noradrenaline | IC₅₀ (inhibition of contraction) | 0.5 ± 0.2 µM |
Note: While corpus cavernosum is a highly vascularized tissue, these cells are not from a systemic blood vessel. Data from isolated aorta or mesenteric artery is currently unavailable.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols for key experiments cited in the study of this compound.
In Vivo Model: Pithed Rat for Blood Pressure Assessment
This model is utilized to study the peripheral cardiovascular effects of a drug in the absence of central nervous system and reflex influences.
Protocol Details:
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Pithing: The central nervous system is destroyed by inserting a steel rod through the orbit and foramen magnum into the vertebral column.
-
Ventilation: The animal is artificially ventilated with room air.
-
Cannulation: The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for intravenous drug administration.
-
Stabilization: A stabilization period is allowed after the surgical procedure.
-
Drug Administration:
-
An alpha-1 adrenoceptor agonist (e.g., (-)-phenylephrine) is administered intravenously to elicit a pressor response.
-
This compound or its metabolites are then administered intravenously.
-
The alpha-1 adrenoceptor agonist is re-administered to measure the attenuated pressor response.
-
-
Data Acquisition: Blood pressure is continuously recorded via a pressure transducer connected to the carotid artery cannula.
In Vitro Model: Isolated Tissue Bath (Wire Myography)
This technique is used to assess the direct effect of a compound on vascular smooth muscle contractility in an isolated blood vessel segment.
Protocol Details:
-
Tissue Preparation: A blood vessel (e.g., thoracic aorta, mesenteric artery) is carefully dissected from a euthanized animal (e.g., rat) and cut into rings of 2-3 mm in length.
-
Mounting: The arterial rings are mounted on two fine wires in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One wire is connected to a force transducer, and the other to a micrometer.
-
Equilibration and Viability: The tissues are allowed to equilibrate under a resting tension. Viability is confirmed by inducing a contraction with a high potassium solution.
-
Experiment:
-
The arterial rings are pre-contracted with an alpha-1 adrenoceptor agonist (e.g., phenylephrine).
-
Once a stable contraction is achieved, cumulative concentrations of this compound or its metabolites are added to the organ bath.
-
-
Data Acquisition: The isometric tension of the arterial rings is continuously recorded. The relaxation induced by the test compound is measured as a percentage of the pre-contraction.
Discussion and Future Directions
The available preclinical data consistently demonstrate that this compound and its active metabolite, deacetylthis compound, are preferential alpha-1 adrenoceptor antagonists. The in vivo studies in pithed rats provide clear evidence of their ability to counteract agonist-induced increases in blood pressure, confirming their vasodilatory potential in a systemic context. The in vitro data, although limited to non-vascular smooth muscle, provides a quantitative measure of this compound's antagonist potency at the cellular level.
A notable gap in the current body of literature is the absence of comprehensive in vitro studies characterizing the vasorelaxant effects of this compound and deacetylthis compound in isolated arterial preparations such as the aorta or mesenteric arteries. Future research should focus on generating concentration-response curves in these tissues to determine key pharmacological parameters like EC₅₀ (potency) and Emax (efficacy) for vasodilation. Furthermore, determining the pA₂ value for the antagonism of phenylephrine-induced contractions would provide a more precise measure of their affinity for vascular alpha-1 adrenoceptors.
Such studies would provide invaluable data for a more complete understanding of this compound's vascular pharmacology and would be highly beneficial for the design of further preclinical and clinical investigations.
Conclusion
This compound acts as a vasodilator through the alpha-1 adrenoceptor antagonism of its active metabolite, deacetylthis compound. Preclinical in vivo evidence strongly supports its ability to reduce vasoconstriction. While quantitative in vitro data on its effects on vascular smooth muscle is limited, the existing studies, in conjunction with a clear understanding of its mechanism of action, provide a solid foundation for its further investigation as a therapeutic agent for conditions benefiting from vasodilation. Further targeted in vitro studies on isolated blood vessels are warranted to fully characterize its vascular pharmacological profile.
References
Moxisylyte: A Technical Guide to Therapeutic Indications and Off-Label Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxisylyte, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist. Its primary mechanism of action involves the blockade of postsynaptic alpha-1 adrenoceptors, leading to smooth muscle relaxation and vasodilation. This whitepaper provides a comprehensive overview of the approved therapeutic indications and documented off-label uses of this compound, supported by quantitative data from clinical studies. Detailed methodologies for key experimental procedures and visualizations of its signaling pathway and experimental workflows are included to facilitate further research and development.
Mechanism of Action
This compound is a competitive antagonist of norepinephrine at alpha-1 adrenergic receptors, with preferential action on these postsynaptic receptors.[1] By blocking these receptors, it prevents the downstream signaling cascade that leads to smooth muscle contraction. This results in vasodilation, which is the basis for its therapeutic effects in various conditions.[2][3] this compound itself is a prodrug and is rapidly hydrolyzed in plasma and tissues to its major active metabolite, desacetylthis compound.[4]
Signaling Pathway
The alpha-1 adrenergic receptor is a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein.[5] Upon blockade by this compound, the binding of endogenous catecholamines like norepinephrine is inhibited, preventing the activation of the Gq protein. The downstream signaling cascade, which involves the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium and activation of protein kinase C (PKC), is therefore suppressed. The ultimate effect is a reduction in the phosphorylation of proteins involved in smooth muscle contraction, leading to vasodilation.
Therapeutic Indications
This compound is indicated for the treatment of several conditions related to its vasodilatory properties.
Raynaud's Syndrome
This compound is used for the short-term treatment of primary Raynaud's syndrome, a condition characterized by vasospasm of the digital arteries in response to cold or emotional stress. By improving blood circulation to the extremities, this compound can reduce the frequency and severity of attacks.
| Study Parameter | This compound | Placebo | p-value | Reference |
| Dosage | 40 mg or 80 mg | Matched placebo | - | |
| Study Design | Randomized, double-blind, three-way cross-over | Matched placebo | - | |
| Patient Population | 24 patients with primary Raynaud's phenomenon | Matched placebo | - | |
| Primary Outcome | "Normalized" rewarming responses | - | <0.01 | |
| Secondary Outcomes | Increased absolute digital temperatures and maximum rewarming rates, reduced latent period | - | <0.001 | |
| Adverse Events | More adverse events observed than placebo | - | - |
Erectile Dysfunction
This compound has been approved for the treatment of erectile dysfunction, particularly in France. It is typically administered via intracavernous injection to induce an erection.
| Study Parameter | This compound | Placebo | Reference |
| Dosage | 10, 20, and 30 mg (intracavernous) | Saline | |
| Study Design | Double-blind, randomized | Saline | |
| Patient Population | 73 patients (12 neurogenic, 61 psychogenic or other) | Saline | |
| Erectile Response | 93% of patients | 45% of patients | |
| Erection Adequate for Intercourse | 85% of patients | 25% of patients | |
| Adverse Events | Mild pain (5%), transient hypotension (1 patient), prolonged erection (1 case) | No response in 55% of cases |
Reversal of Phenylephrine-Induced Mydriasis
This compound is used ophthalmically to reverse mydriasis (pupil dilation) caused by sympathomimetic agents like phenylephrine. This is particularly useful in patients with narrow anterior chamber angles who are at risk of acute closed-angle glaucoma following dilation.
| Study Parameter | This compound (0.1%) | Placebo | p-value | Reference |
| Patient Population | 74 subjects (148 eyes) | Matched placebo | - | |
| Primary Outcome | Greater percentage of eyes returned to baseline pupillary diameter at all intervals | - | ≤0.01 | |
| Time to Baseline (mean) | 2.2 hours | 5.2 hours | <0.0001 | |
| Time to Baseline (light irides) | 1.6 hours | - | - | |
| Time to Baseline (dark irides) | 2.8 hours | - | - | |
| Adverse Events | Mild transient ocular irritation (50% of subjects in a separate study) | - | - |
Symptomatic Management of Sequelae of Cerebral Infarction or Hemorrhage
While historically this compound was introduced for the treatment of cerebrovascular disorders, recent, robust quantitative clinical trial data for this specific indication is limited. Further research is required to substantiate its efficacy in the context of modern stroke management.
Off-Label Uses
Benign Prostatic Hyperplasia (BPH)
This compound has been investigated for the symptomatic treatment of BPH. It aims to improve urinary flow by relaxing the smooth muscle of the prostate and bladder neck.
| Study Parameter | This compound (90 mg/day orally for 4 weeks) | Pre-treatment Baseline | Reference |
| Patient Population | 22 patients with symptomatic BPH | - | |
| Subjective Efficacy | 82% (18/22 cases) | - | |
| Objective Efficacy | 59% (13/22 cases) | - | |
| Overall Efficacy | 77% | - | |
| Improvement in Weak Stream | 67% (14/21 cases) | - | |
| Increase in Maximum Urine Flow Rate | 67% (14/21 cases) | No statistically significant difference | |
| Adverse Events | 18.2% (mild dizziness, nausea, headache, chest discomfort) | - |
Lower Urinary Tract Dysfunction in Multiple System Atrophy (MSA)
This compound has been studied for its potential to improve bladder emptying in patients with MSA, a neurodegenerative disorder that often leads to urinary retention.
| Study Parameter | This compound | Prazosin | Reference |
| Patient Population | 28 MSA patients | 21 MSA patients | |
| Reduction in Residual Urine Volume (mean) | 35.2% (p<0.05) | 38.1% (p<0.05) | |
| Side Effects (Orthostatic Hypotension) | 10.7% | 23.8% | |
| Effectiveness in Lowering Post-Void Residual Volume to <100 mL | 10 out of 18 patients | - |
Experimental Protocols
Quantification of this compound and its Metabolites by HPLC
A common method for the analysis of this compound and its metabolites in biological fluids is High-Performance Liquid Chromatography (HPLC) with fluorimetric or UV detection.
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-hexane, ethyl acetate, and isoamyl alcohol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample before injection into the HPLC system.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) or fluorimetric detection.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Assessment of Digital Blood Flow by Doppler Ultrasound
Doppler ultrasound is a non-invasive technique used to assess blood flow in the digital arteries, particularly in the context of Raynaud's syndrome.
Protocol Outline:
-
Acclimatization: The patient rests for a period (e.g., 20 minutes) in a temperature-controlled room (e.g., 19-21°C).
-
Baseline Measurement: The hand is positioned, and baseline measurements of the digital arteries (e.g., second and third fingers) are taken using a high-frequency linear array transducer. Measured parameters include vessel diameter, peak systolic velocity, end-diastolic velocity, resistive index, and pulsatility index.
-
Cold Challenge: The hand is immersed in cold water (e.g., 11°C or 15°C) for a specified duration (e.g., 1 minute).
-
Post-Challenge Monitoring: Immediately after the cold challenge, and at regular intervals thereafter, the Doppler measurements are repeated to assess the vascular response and recovery. This includes the time to reappearance of flow and the time to return to baseline temperature and flow parameters.
Pharmacokinetics
This compound is rapidly absorbed and metabolized, acting as a prodrug. Unchanged this compound is generally not found in plasma.
| Parameter | Oral Administration | Intracavernous Injection | Reference |
| Active Metabolites | Desacetylthis compound (DAM), Desmethyldesacetylthis compound (MDAM) | Unconjugated DAM, DAM glucuronide, DAM and MDAM sulphates | |
| Elimination Half-life (conjugated DAM) | 2.3 hours | 1.19 hours (unconjugated DAM) | |
| Elimination Half-life (conjugated MDAM) | 3.5 hours | 2.17 hours (MDAM sulphate) | |
| Excretion | Primarily renal | Primarily renal |
Conclusion
This compound is a selective alpha-1 adrenergic antagonist with established efficacy in the treatment of Raynaud's syndrome, erectile dysfunction, and the reversal of phenylephrine-induced mydriasis. Its off-label use in benign prostatic hyperplasia and lower urinary tract dysfunction in multiple system atrophy shows promise, although further large-scale, controlled trials are warranted. The well-defined mechanism of action and pharmacokinetic profile of this compound make it a valuable tool for researchers and clinicians in its indicated fields. The experimental protocols and pathway diagrams provided in this guide serve as a resource for future investigations into the therapeutic potential of this compound and other alpha-1 adrenergic antagonists.
References
- 1. Oral vasodilators for primary Raynaud's phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of the clinical pharmacokinetics of pilocarpine, this compound (thymoxamine), and dapiprazole in the reversal of diagnostic pupillary dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Moxisylyte and Its Impact on Peripheral Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxisylyte, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist that induces vasodilation and has been investigated for its therapeutic potential in peripheral vascular disorders, most notably Raynaud's phenomenon. By competitively blocking the effects of norepinephrine on vascular smooth muscle, this compound leads to arterial and venous relaxation, resulting in increased peripheral blood flow. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes the qualitative findings from clinical studies, and outlines the experimental protocols used to assess its effects on peripheral circulation. Due to the limited availability of full-text historical clinical trial data, this guide emphasizes the qualitative outcomes and mechanistic pathways.
Introduction
Peripheral vascular diseases, such as Raynaud's phenomenon, are characterized by an abnormal vasoconstrictive response in the extremities, leading to reduced blood flow, ischemia, and significant patient discomfort.[1] The management of these conditions often involves pharmacological interventions aimed at improving peripheral circulation. This compound, a potent vasodilator, has been a subject of interest for its ability to alleviate symptoms associated with poor blood flow by targeting alpha-1 adrenergic receptors.[2] This document serves as an in-depth technical resource for researchers and drug development professionals, detailing the current understanding of this compound's effect on peripheral blood flow.
Mechanism of Action: Alpha-1 Adrenergic Blockade
This compound's primary mechanism of action is the selective and competitive antagonism of post-synaptic alpha-1 adrenergic receptors.[3] These receptors are predominantly located on the smooth muscle cells of peripheral arterioles and venules.
Under normal physiological conditions, the binding of norepinephrine, released from sympathetic nerve endings, to alpha-1 adrenergic receptors triggers a signaling cascade that leads to vasoconstriction. This process involves the activation of Gq proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, inducing the release of calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK), phosphorylation of myosin, and subsequent smooth muscle contraction and vasoconstriction.
This compound competitively inhibits the binding of norepinephrine to these alpha-1 receptors, thereby disrupting this vasoconstrictive signaling pathway.[2] This results in the relaxation of vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and a consequent increase in peripheral blood flow.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound's vasodilatory effect.
Summary of Clinical Findings on Peripheral Blood Flow
A notable randomized, double-blind, three-way cross-over trial compared oral thymoxamine (this compound) at doses of 40 mg and 80 mg with a placebo in 24 patients with primary Raynaud's phenomenon. The study reported that this compound treatment "normalized" rewarming responses following a cold stimulus. Furthermore, it was observed that the drug led to increased absolute digital temperatures and higher maximum rewarming rates, while reducing the latent period before rewarming began. The effects were more pronounced with the 80 mg dose compared to the 40 mg dose.
Another long-term study followed 17 patients with Raynaud's disease who were treated with 40 mg of thymoxamine hydrochloride four times daily for a period of 11 to 19 months. This study reported significant clinical improvement, which was noted at one month and continued to improve at three months and was maintained thereafter. A key finding was a significant improvement in digital artery patency rates at both 10°C and 21°C.
Table 1: Summary of Qualitative Effects of this compound on Peripheral Blood Flow
| Study | Patient Population | Dosage | Key Qualitative Outcomes on Peripheral Blood Flow |
| Grigg et al., 1989 | 24 patients with primary Raynaud's phenomenon | 40 mg and 80 mg oral thymoxamine (this compound) | "Normalized" rewarming responses after cold stimulus. Increased absolute digital temperatures. Increased maximum rewarming rates. Reduced latent period for rewarming. |
| Aylward et al., 1982 | 17 patients with Raynaud's disease | 40 mg oral thymoxamine hydrochloride 4 times daily | Significant clinical improvement. Improved digital artery patency rates at 10°C and 21°C. |
Experimental Protocols
The assessment of this compound's effect on peripheral blood flow has utilized several non-invasive techniques. The following outlines a general experimental workflow based on the methodologies described in the available literature.
Subject Recruitment and Baseline Assessment
-
Inclusion Criteria: Patients diagnosed with primary Raynaud's phenomenon or other peripheral vascular diseases.
-
Exclusion Criteria: Concomitant use of other vasoactive drugs, severe cardiovascular disease, or other conditions that could interfere with the study outcomes.
-
Baseline Measurements: A detailed medical history, physical examination, and baseline measurements of peripheral blood flow parameters are recorded.
Study Design
-
Randomized Controlled Trials: The gold standard involves a randomized, double-blind, placebo-controlled, cross-over design to minimize bias.
-
Longitudinal Studies: Long-term observational studies can also provide valuable data on the sustained effects of the treatment.
Drug Administration
-
Dosage: Oral administration of this compound at varying doses (e.g., 40 mg, 80 mg) or a fixed daily regimen (e.g., 40 mg four times daily).
-
Placebo Control: A matched placebo is used in controlled trials to account for the placebo effect.
Measurement of Peripheral Blood Flow
-
Doppler Ultrasound: This technique is used to assess digital artery patency and measure blood flow velocity in peripheral arteries.
-
Digital Skin Temperature Monitoring: Thermocouples or infrared thermography are employed to measure skin temperature at baseline and after a cold stimulus. Key parameters include the absolute digital temperature, the time to rewarm, and the rate of rewarming.
-
Cold Stimulus Test: A standardized cold challenge (e.g., immersing the hands in cold water at a specific temperature for a set duration) is used to provoke vasospasm and assess the subsequent rewarming response.
Data Analysis
-
Statistical analysis is performed to compare the changes in peripheral blood flow parameters between the this compound and placebo groups or from baseline in longitudinal studies.
-
P-values are calculated to determine the statistical significance of the observed effects.
Experimental Workflow for Assessing this compound's Effect
Caption: A typical experimental workflow for assessing this compound's effect.
Conclusion and Future Directions
This compound, through its selective alpha-1 adrenergic antagonism, effectively increases peripheral blood flow and has demonstrated clinical benefits in patients with peripheral vascular disorders like Raynaud's phenomenon. While historical studies provide strong qualitative evidence of its efficacy, there is a need for modern clinical trials to generate robust quantitative data on its hemodynamic effects. Future research should focus on conducting well-designed, placebo-controlled trials with larger patient cohorts and utilizing advanced techniques for measuring peripheral blood flow to precisely quantify the therapeutic benefits of this compound. Such studies would provide valuable data for drug development professionals and clinicians in optimizing the treatment of peripheral vascular diseases.
References
- 1. Drug‐induced Raynaud's phenomenon: beyond β‐adrenoceptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term monitoring of the effects of thymoxamine hydrochloride tablets in the management of patients with Raynaud's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raynaud's phenomenon (primary) - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Moxisylyte Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxisylyte, also known as thymoxamine, is a selective alpha-1-adrenergic receptor antagonist.[1][2][3] Its primary therapeutic effects are derived from its ability to block the action of endogenous catecholamines, such as norepinephrine, at the alpha-1 adrenoceptors, leading to vasodilation and smooth muscle relaxation.[4][5] This guide provides a detailed overview of the cellular pathways modulated by this compound treatment, focusing on its core mechanism of action and the subsequent downstream signaling cascades. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular pharmacology.
This compound itself is a prodrug that is rapidly metabolized in the body to its active metabolites, deacetylthis compound and demethyldeacetylthis compound. These metabolites are also potent and preferential alpha-1-adrenoceptor antagonists.
Core Cellular Pathway: Alpha-1 Adrenergic Receptor Antagonism
The principal cellular pathway modulated by this compound is the alpha-1 adrenergic signaling cascade. By competitively inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors, this compound and its active metabolites prevent the activation of the associated Gq/11 protein.
Under normal physiological conditions, the binding of an agonist like norepinephrine to the alpha-1 adrenergic receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium concentration, in conjunction with DAG, activates protein kinase C (PKC). The increase in intracellular calcium also leads to the activation of calmodulin, which in turn can activate various downstream effector proteins, ultimately leading to smooth muscle contraction.
This compound, by blocking the initial receptor activation, effectively inhibits this entire downstream cascade. The result is a reduction in intracellular calcium levels and a decrease in the phosphorylation of proteins involved in smooth muscle contraction, leading to vasodilation and muscle relaxation.
Quantitative Data
The available quantitative data on this compound's activity is primarily focused on its effects on smooth muscle contraction and receptor binding. Data on the direct modulation of second messengers by this compound is limited in publicly available literature.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | IC50 (Noradrenaline-induced contraction) | 0.5 ± 0.2 µM | Human corpus cavernosum smooth muscle cells | |
| This compound | IC50 ([3H]-dihydroergocryptine binding) | 0.01 µM | Human corpus cavernosum smooth muscle cells | |
| Prazosin | IC50 (Noradrenaline-induced contraction) | 0.9 ± 0.2 µM | Human corpus cavernosum smooth muscle cells | |
| Prazosin | IC50 ([3H]-dihydroergocryptine binding) | 0.01 µM | Human corpus cavernosum smooth muscle cells |
Potential Modulation of Other Pathways
While the primary mechanism of this compound is alpha-1 adrenergic antagonism, it is important for researchers to consider potential off-target effects or modulation of other signaling pathways. Some alpha-blockers have been noted to have weak phosphodiesterase (PDE) inhibitory activity. Inhibition of PDEs would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), promoting smooth muscle relaxation through different mechanisms than the alpha-1 blockade. However, there is currently no direct evidence to suggest that this compound is a significant inhibitor of phosphodiesterases.
Experimental Protocols
Detailed methodologies for key experiments to elucidate the cellular pathways modulated by this compound are outlined below. These are generalized protocols and may require optimization based on the specific cell type and experimental conditions.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of this compound and its metabolites for the alpha-1 adrenergic receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line or tissue endogenously expressing or recombinantly overexpressing the alpha-1 adrenergic receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
Radioligand: Use a radiolabeled alpha-1 adrenergic antagonist, such as [3H]-prazosin.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or its metabolites).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) can be determined and converted to a Ki value using the Cheng-Prusoff equation.
Inositol Trisphosphate (IP3) Accumulation Assay
This assay measures the effect of this compound on agonist-induced IP3 production.
Methodology:
-
Cell Culture: Culture cells expressing the alpha-1 adrenergic receptor in multi-well plates.
-
Cell Labeling: Label the cells with [3H]-myo-inositol to allow for the detection of inositol phosphates.
-
Pre-treatment: Pre-incubate the cells with this compound at various concentrations.
-
Stimulation: Stimulate the cells with an alpha-1 adrenergic agonist (e.g., norepinephrine or phenylephrine) for a short period.
-
Lysis: Stop the reaction and lyse the cells with an acid (e.g., perchloric acid).
-
Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the IP3 fraction using a scintillation counter.
-
Data Analysis: Determine the effect of this compound on agonist-stimulated IP3 accumulation.
References
- 1. Noradrenaline-stimulated inositol phosphate accumulation in arteries from spontaneously-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a novel positive allosteric modulator of the α1A-Adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Moxisylyte: In Vitro Experimental Protocols for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxisylyte, also known as thymoxamine, is a competitive antagonist of alpha-1 adrenergic receptors.[1][2] It is primarily recognized for its vasodilatory properties, making it a subject of interest in the treatment of peripheral vascular disorders and erectile dysfunction.[1][2] this compound acts by blocking the effects of endogenous catecholamines like norepinephrine at the post-synaptic alpha-1 adrenoceptors, leading to smooth muscle relaxation.[1] This document provides detailed application notes and protocols for in vitro assays to characterize the pharmacological activity of this compound.
Mechanism of Action
This compound is a competitive antagonist at alpha-1 adrenergic receptors. The alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq alpha subunit. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a cascade of downstream events, most notably smooth muscle contraction. By competitively inhibiting the binding of agonists like norepinephrine to the alpha-1 adrenergic receptor, this compound prevents this signaling cascade, resulting in smooth muscle relaxation.
While the primary signaling pathway for alpha-1 adrenergic receptors is through Gq, there is some evidence to suggest that in certain cellular contexts, they may also couple to other G-proteins, potentially influencing cyclic adenosine monophosphate (cAMP) levels. However, the predominant and functionally most relevant pathway for this compound's antagonist activity is the inhibition of the Gq-mediated intracellular calcium mobilization.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound from published studies.
| Assay Type | Ligand | Tissue/Cell Type | Parameter | Value | Reference |
| Radioligand Binding | [3H]-Dihydroergocryptine | Human Corpus Cavernosum Smooth Muscle Cells | IC50 | 0.01 µM | |
| Functional Antagonism | Noradrenaline | Human Corpus Cavernosum Smooth Muscle Cells | IC50 | 0.5 ± 0.2 µM |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding of the radioligand or the functional response to the agonist.
Experimental Protocols
Alpha-1 Adrenergic Receptor Radioligand Binding Assay
This protocol is adapted from established methods for alpha-1 adrenergic receptor binding assays using [3H]-prazosin, a well-characterized antagonist.
Objective: To determine the binding affinity (Ki) of this compound for the alpha-1 adrenergic receptor.
Materials:
-
Test compound: this compound hydrochloride
-
Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol)
-
Non-specific binding control: Phentolamine (10 µM)
-
Membrane preparation from a tissue or cell line expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, human prostate, or a transfected cell line)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates and vacuum manifold (optional)
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, [3H]-prazosin (at a concentration near its Kd, typically 0.1-0.5 nM), and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]-prazosin, and phentolamine (10 µM).
-
Competitive Binding: Membrane preparation, [3H]-prazosin, and varying concentrations of this compound (e.g., 10 pM to 100 µM).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bath Assay for Functional Antagonism (pA2 Determination)
This protocol describes a functional assay to determine the potency of this compound as a competitive antagonist using isolated aortic rings.
Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Materials:
-
Test compound: this compound hydrochloride
-
Agonist: Noradrenaline
-
Isolated tissue: Thoracic aorta from a rat
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
Isolated organ bath system with force transducer and data acquisition software.
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of surrounding connective tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in the organ baths containing PSS at 37°C, with one end attached to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing with fresh PSS every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure viability. Wash the tissues until they return to baseline.
-
Control Agonist Concentration-Response Curve (CRC): Cumulatively add increasing concentrations of noradrenaline (e.g., 1 nM to 100 µM) to the bath and record the contractile response until a maximal response is achieved. Wash the tissues to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of this compound to the bath and incubate for 30-60 minutes.
-
Agonist CRC in the Presence of Antagonist: Repeat the cumulative addition of noradrenaline in the presence of this compound.
-
Repeat: Wash the tissues and repeat steps 6 and 7 with at least two other concentrations of this compound.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the log concentration of noradrenaline for each condition (control and different concentrations of this compound).
-
Determine the EC50 value for noradrenaline in the absence and presence of each concentration of this compound.
-
Perform a Schild analysis by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression is the pA2 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in a cell-based system.
Objective: To determine the potency of this compound in blocking alpha-1 adrenergic receptor-mediated calcium release.
Materials:
-
Test compound: this compound hydrochloride
-
Agonist: Phenylephrine or noradrenaline
-
Cell line expressing alpha-1 adrenergic receptors (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a short period.
-
Agonist Addition: Use the instrument's injector to add a fixed concentration of the agonist (typically the EC80 concentration) to the wells.
-
Kinetic Reading: Continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Cyclic AMP (cAMP) Accumulation Assay
This assay is designed to investigate any potential off-target effects or non-canonical signaling of this compound on cAMP levels. As an alpha-1 antagonist, a direct, potent effect on cAMP is not expected, but this assay can serve as a counter-screen.
Objective: To determine if this compound affects forskolin-stimulated cAMP accumulation.
Materials:
-
Test compound: this compound hydrochloride
-
Stimulating agent: Forskolin
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
Cell line expressing the target receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer (provided in the kit).
Procedure:
-
Cell Culture: Seed cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase, typically at a concentration that gives a submaximal response, e.g., 1-10 µM) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Analyze the data to determine if this compound has any significant inhibitory or stimulatory effect on forskolin-stimulated cAMP levels.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Isolated tissue bath workflow.
References
Application Notes and Protocols for Preparing Moxisylyte Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and use of Moxisylyte (hydrochloride) stock solutions for in vitro cell culture experiments. This compound, also known as Thymoxamine, is a selective α1-adrenergic receptor antagonist used to study adrenergic signaling pathways and their effects on cellular processes.[1][2][3] Adherence to proper solution preparation and storage protocols is critical for ensuring experimental reproducibility and accuracy.
Introduction to this compound
This compound is a potent and specific antagonist of alpha-1 adrenergic receptors (α1-ARs).[4][5] Its mechanism of action involves competitively blocking the binding of endogenous catecholamines, such as norepinephrine, to α1-ARs located on the cell surface. This inhibition prevents the activation of downstream signaling cascades typically associated with α1-AR stimulation, namely the Gq protein pathway, which leads to vasodilation in smooth muscle cells. In cell culture, this compound is a valuable tool for investigating the physiological roles of α1-adrenergic signaling in various cell types, from smooth muscle contraction to myocardial growth.
Mechanism of Action: α1-Adrenergic Receptor Antagonism
Activation of α1-adrenergic receptors by an agonist typically initiates a signal transduction cascade via the Gq protein. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This compound blocks the initial receptor activation, thereby inhibiting this entire pathway.
Materials and Equipment
Reagents
-
This compound hydrochloride powder (CAS: 964-52-3)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile deionized water or Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium (specific to the cell line)
Equipment
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile, filtered pipette tips
-
Sterile conical tubes (e.g., 1.5 mL, 15 mL)
-
0.22 µm sterile syringe filters (required for aqueous solutions)
-
Refrigerator (2-8°C) and freezers (-20°C and -80°C)
This compound Properties and Solubility
Summarized below are the key chemical properties and solubility data for this compound hydrochloride. It is highly soluble in water and has good solubility in DMSO, which is the recommended solvent for preparing high-concentration stock solutions.
| Property | Value | Reference |
| Synonyms | Thymoxamine hydrochloride | |
| Molecular Formula | C₁₆H₂₆ClNO₃ | |
| Molecular Weight | 315.84 g/mol | |
| CAS Number | 964-52-3 | |
| Solubility in DMSO | 20 mg/mL to 63 mg/mL (approx. 63 mM to 199 mM) | |
| Solubility in H₂O | ≥ 50 mg/mL (approx. 158 mM) |
Note: Using fresh, anhydrous DMSO is crucial as hygroscopic (water-absorbing) DMSO can significantly decrease the solubility of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is standard practice for compounds used in cell culture.
-
Pre-weigh Calculation: Determine the mass of this compound hydrochloride needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 315.84 g/mol × 1000 mg/g = 3.1584 mg
-
-
Weighing: In a sterile environment (laminar flow hood), accurately weigh out 3.16 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge or conical tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, sonication for 5-10 minutes can be beneficial.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Label clearly with the compound name, concentration, solvent, and date.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Working solutions are prepared by diluting the high-concentration stock into the final cell culture medium immediately before use.
-
Calculation: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
C₁V₁ = C₂V₂
-
(10 mM) × V₁ = (10 µM) × (1 mL)
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = (10 × 1000) / 10,000 = 1 µL
-
-
Dilution: In a sterile tube, add 999 µL of pre-warmed complete cell culture medium. Add 1 µL of the 10 mM this compound stock solution.
-
Mixing: Mix gently by pipetting up and down or by brief vortexing. Do not vortex vigorously if the medium contains serum to avoid protein denaturation.
-
Cell Treatment: Add the appropriate volume of the working solution to your cell culture wells to achieve the final desired concentration. Remember to include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) in your experimental design.
Storage and Stability
Proper storage is essential to maintain the bioactivity of this compound.
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | |
| Stock Solution in DMSO | -20°C | ~1 month | |
| Stock Solution in DMSO | -80°C | 6 months to >1 year |
Best Practices:
-
Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before storage.
-
It is advised to prepare fresh working solutions from the stock for each experiment.
Workflow Diagram
The following diagram illustrates the overall workflow for preparing and using this compound in cell culture experiments.
References
Application Notes and Protocols for Studying Moxisylyte's Effects on Erectile Dysfunction in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Moxisylyte (also known as thymoxamine), a selective α1-adrenergic receptor antagonist, in the context of erectile dysfunction (ED). The protocols outlined below are based on established and widely used rodent models of ED, providing a framework for investigating the efficacy and mechanism of action of this compound.
Introduction to this compound and its Mechanism of Action in Erectile Dysfunction
This compound is a competitive antagonist of post-synaptic α1-adrenoceptors.[1] Penile erection is a hemodynamic process involving the relaxation of the cavernous smooth muscle, which is regulated by a balance between contractile and relaxant factors.[2] The contraction of cavernous smooth muscle is primarily mediated by norepinephrine (NE) released from sympathetic nerves, which acts on α1-adrenergic receptors.[2] By blocking these receptors, this compound inhibits the contractile effects of NE, leading to smooth muscle relaxation, vasodilation, and consequently, penile erection.[1][2] It is considered a facilitator of erection and has been used clinically via intracavernous injection.
Relevant Animal Models for Studying Erectile Dysfunction
Animal models are indispensable for understanding the pathophysiology of ED and for the discovery and development of novel therapeutic agents. Rodent models, particularly rats, are the most commonly used due to their well-characterized reproductive physiology, cost-effectiveness, and the availability of established protocols for inducing various forms of ED that mimic the human condition. Rabbits have also been utilized, especially in early research.
Commonly employed and relevant models for studying this compound's effects include:
-
Diabetic Models: Streptozotocin (STZ)-induced diabetes in rats is a widely used model that replicates the endothelial dysfunction and neuropathy associated with diabetic ED.
-
Aged Models: Natural aging in rats leads to physiological changes that result in decreased erectile function, providing a relevant model for age-associated ED.
-
Cavernous Nerve Injury (CNI) Models: Surgical injury to the cavernous nerve in rats mimics the ED that can occur following radical prostatectomy and other pelvic surgeries.
Data Presentation: Efficacy of Alpha-1 Adrenergic Antagonists in Animal Models of Erectile Dysfunction
The following table summarizes representative quantitative data for the efficacy of α1-adrenergic antagonists in rodent models of erectile dysfunction, as measured by the increase in Intracavernosal Pressure (ICP) relative to Mean Arterial Pressure (MAP). While specific data for this compound in these models is limited in publicly available literature, the data presented for other α1-blockers provides an expected range of efficacy.
| Animal Model | Drug Administered | Route of Administration | Dose Range | Primary Efficacy Endpoint | Observed Outcome | Reference |
| Anesthetized Rat | REC 15/2615 (α1b-selective) | Intracavernosal | ~22 µg/kg | ICP/MAP Ratio | Significant increase in ICP/MAP ratio | |
| Anesthetized Rat | Prazosin (non-selective α1) | Intracavernosal | ~136 µg/kg | ICP/MAP Ratio | Moderate increase in ICP/MAP ratio | |
| Cavernous Nerve Injury Rat | Silodosin (α1A-selective) | Oral (long-term) | 0.5 mg/kg/day | ICP/MAP Ratio | Significant improvement in erectile responses |
Signaling Pathway of this compound in Penile Erection
References
Application Notes and Protocols for Intracavernous Injection of Moxisylyte in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxisylyte, a selective alpha-1 adrenergic receptor antagonist, has been investigated for its potential in treating erectile dysfunction (ED).[1] Its mechanism of action involves the blockade of alpha-1 adrenoceptors in the smooth muscle of the corpus cavernosum. This antagonism of norepinephrine-induced contraction leads to smooth muscle relaxation, increased blood flow into the sinusoidal spaces, and consequently, penile erection.[2][3] While clinical studies in humans have demonstrated its efficacy, detailed preclinical data from in vivo animal models are not extensively available in the public domain.
These application notes provide a summary of the available in vitro data on this compound's effects on corpus cavernosum tissue and present a generalized protocol for in vivo animal studies to evaluate its effects on erectile function. The provided protocols are based on established methodologies for intracavernous pressure (ICP) measurement in common animal models of ED.[4][5]
Mechanism of Action: Signaling Pathway
This compound induces corporal smooth muscle relaxation by blocking the alpha-1 adrenergic signaling pathway. Under normal physiological conditions, the sympathetic nervous system releases norepinephrine, which binds to alpha-1 adrenergic receptors on the smooth muscle cells of the corpus cavernosum, leading to contraction and a flaccid state. By competitively inhibiting this binding, this compound allows for the dominance of relaxation pathways, leading to erection.
Caption: this compound blocks norepinephrine's binding to α1-receptors, inhibiting contraction.
Quantitative Data from In Vitro Studies
The following tables summarize the available quantitative data from in vitro studies on the effect of this compound on corpus cavernosum tissue. These studies demonstrate this compound's ability to relax pre-contracted smooth muscle strips.
Table 1: Relaxation of Norepinephrine-Induced Contraction in Human Corpus Cavernosum
| Parameter | Value | Reference |
| Norepinephrine Concentration | 1 x 10-5 M | |
| This compound Effect | Concentration-dependent relaxation | |
| Activity Ratio of this compound | 2.4 |
Table 2: Inhibition of Norepinephrine-Induced Contraction in Isolated Human Corpus Cavernosum Smooth Muscle Cells
| Parameter | Value | Reference |
| IC50 of this compound | 0.5 ± 0.2 µM | |
| Competitive Inhibition of 3H-DHE Binding (IC50) | 0.01 µM |
Experimental Protocols
Note: The following protocols are generalized and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the chosen animal model. The rabbit is a commonly used model for intracavernous injection studies due to its penile structure being similar to that of humans.
In Vivo Model: Rabbit Model of Erectile Dysfunction
Objective: To evaluate the effect of intracavernous injection of this compound on erectile function by measuring intracavernosal pressure (ICP).
Materials:
-
Male New Zealand white rabbits (3-4 kg)
-
Anesthetic agents (e.g., ketamine/xylazine or isoflurane)
-
Heparinized saline
-
23-gauge needle connected to a pressure transducer
-
Data acquisition system (e.g., PowerLab)
-
This compound hydrochloride
-
Sterile saline for dilution
-
Surgical instruments
Experimental Workflow:
References
- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound hydrochloride on isolated human penile corpus cavernosum tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic receptors on smooth muscle cells isolated from human penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 5. The rabbit as an intracavernous injection study model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Smooth Muscle Relaxation Assay Using Moxisylyte
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxisylyte, also known as thymoxamine, is a potent and selective alpha-1-adrenergic receptor antagonist.[1] Its primary mechanism of action involves the competitive blockade of norepinephrine and other adrenergic agonists at the alpha-1 adrenoceptors located on the surface of smooth muscle cells.[2] This antagonism inhibits the downstream signaling cascade that leads to smooth muscle contraction, resulting in vasodilation and muscle relaxation.[2][3] These application notes provide a detailed protocol for an in vitro smooth muscle relaxation assay using this compound, a valuable tool for studying its pharmacological properties and for the broader investigation of alpha-1 adrenergic receptor function in various smooth muscle tissues.
The assay is based on the principle of isolated organ bath pharmacology, a classic and robust method for evaluating the concentration-response relationships of drugs on contractile tissues.[4] In this setup, isolated smooth muscle preparations are maintained in a physiologically relevant environment, and their contractile responses to an agonist (e.g., norepinephrine or phenylephrine) are measured isometrically. The ability of this compound to inhibit these contractions is then quantified to determine its potency and efficacy.
Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
This compound exerts its smooth muscle relaxant effects by competitively inhibiting the alpha-1 adrenergic signaling pathway. This pathway is initiated by the binding of an agonist, such as norepinephrine, to the alpha-1 adrenergic receptor, a Gq protein-coupled receptor. This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), which can further contribute to the contractile response through various phosphorylation events.
This compound, by blocking the initial binding of the agonist to the alpha-1 adrenergic receptor, prevents the activation of this entire cascade, thereby leading to smooth muscle relaxation.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's inhibitory effect on smooth muscle contraction from published studies. This data is crucial for comparing its potency across different tissue types and experimental conditions.
| Tissue | Species | Agonist Used | Parameter | Value | Reference |
| Corpus Cavernosum | Human | Noradrenaline | IC50 | 0.5 ± 0.2 µM | |
| Corpus Cavernosum | Human | Norepinephrine | Activity Ratio* | 2.4 |
*Activity ratio is a measure of the competitive antagonism, calculated from the dose-response curves. A higher value indicates a stronger competitive effect.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro smooth muscle relaxation assay using this compound. The protocol is based on the established isolated organ bath technique and can be adapted for various smooth muscle tissues, such as vascular rings (e.g., rat aorta), bladder strips, or prostate tissue.
Materials and Reagents
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and Glucose 11.
-
Agonist: Norepinephrine bitartrate or Phenylephrine hydrochloride.
-
Antagonist: this compound hydrochloride.
-
Gases: Carbogen (95% O2, 5% CO2).
-
Deionized water.
-
Ethanol (for stock solution preparation).
Equipment
-
Isolated Organ Bath System: Including water-jacketed organ baths, tissue holders/hooks, and a temperature controller.
-
Isometric Force Transducer.
-
Data Acquisition System (e.g., PowerLab).
-
Dissection microscope, fine forceps, and scissors.
-
pH meter.
-
Analytical balance.
-
Micropipettes.
Experimental Workflow
Detailed Protocol
1. Preparation of Solutions:
-
Prepare a stock solution of Krebs-Henseleit solution and store it at 4°C. On the day of the experiment, warm the required volume to 37°C and continuously bubble with carbogen to maintain a pH of ~7.4.
-
Prepare a stock solution of the agonist (e.g., 10 mM norepinephrine in water with an antioxidant like ascorbic acid).
-
Prepare a stock solution of this compound (e.g., 10 mM in water or a suitable solvent like ethanol, with further dilutions in PSS).
2. Tissue Preparation (Example: Rat Aorta):
-
Humanely euthanize a rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
3. Experimental Setup:
-
Mount the aortic rings on two L-shaped stainless-steel hooks. One hook is fixed to the organ bath, and the other is connected to an isometric force transducer.
-
Place the mounted tissue in the organ bath chamber filled with 10-20 mL of Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.
4. Equilibration and Viability Check:
-
Apply an initial resting tension of approximately 1.5-2.0 grams to the aortic rings.
-
Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Tissues that do not show a robust contraction should be discarded.
-
Wash out the KCl thoroughly and allow the tissue to return to the baseline tension.
5. Generating Concentration-Response Curves:
-
Control Curve: Once the baseline is stable, add the agonist (e.g., norepinephrine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM). Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Incubation with this compound: After generating the control curve, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline. Then, add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30 minutes).
-
Test Curve: In the presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.
6. Data Analysis:
-
The contractile responses are recorded in grams of tension.
-
Normalize the data by expressing the contraction at each agonist concentration as a percentage of the maximum contraction obtained in the control curve.
-
Plot the normalized response against the logarithm of the agonist concentration to obtain sigmoidal concentration-response curves.
-
From these curves, determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) for both the control and this compound-treated tissues.
-
The antagonistic effect of this compound can be quantified by calculating the pA2 value from a Schild plot if multiple concentrations of this compound are tested. Alternatively, an IC50 value (the concentration of this compound that inhibits 50% of the maximal agonist-induced contraction) can be determined.
Conclusion
The in vitro smooth muscle relaxation assay using an isolated organ bath is a powerful and reliable method to characterize the pharmacological effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain valuable quantitative data on the potency and mechanism of action of this alpha-1 adrenergic receptor antagonist. This information is essential for drug development and for advancing our understanding of smooth muscle physiology and pharmacology.
References
- 1. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic receptors on smooth muscle cells isolated from human penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
Application Notes and Protocols for Measuring Moxisylyte's Effect on Blood pressure in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxisylyte, also known as thymoxamine, is a competitive alpha-1 adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the binding of norepinephrine and other sympathomimetics to alpha-1 adrenergic receptors on vascular smooth muscle.[4][5] This inhibition leads to vasodilation and a subsequent decrease in peripheral resistance, which can affect blood pressure. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound on arterial blood pressure in rat models.
Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking alpha-1 adrenergic receptors. In the vasculature, these G-protein coupled receptors are primarily responsible for mediating vasoconstriction in response to catecholamines like norepinephrine.
Signaling Pathway of Vasoconstriction and this compound's Point of Intervention
The binding of an agonist (e.g., norepinephrine, phenylephrine) to the alpha-1 adrenergic receptor initiates a signaling cascade that results in smooth muscle contraction and vasoconstriction. This compound, as a competitive antagonist, prevents this initial binding step.
Caption: Alpha-1 adrenergic signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effect of intravenously administered this compound on the pressor response induced by the alpha-1 adrenergic agonist, phenylephrine, in pithed rats. The data is adapted from a study investigating the alpha-adrenoceptor selectivity of this compound and its metabolites.
| This compound I.V. Dose (mol/kg) | This compound I.V. Dose (mg/kg) | Phenylephrine Dose (µg/kg) | Inhibition of Phenylephrine-Induced Pressor Response (%) |
| 2.5 x 10⁻⁶ | ~0.82 | 10 | Approximately 30% |
| 5.0 x 10⁻⁶ | ~1.64 | 10 | Approximately 50% |
| 1.0 x 10⁻⁵ | ~3.28 | 10 | Approximately 70% |
| Note: The mg/kg conversion is based on the molecular weight of this compound Hydrochloride (329.85 g/mol ). The percentage inhibition is estimated from the graphical data presented in the cited study. |
Experimental Protocols
This section outlines a detailed protocol for assessing the effect of this compound on arterial blood pressure in anesthetized rats, including a phenylephrine challenge to confirm alpha-1 adrenergic blockade.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 250-350 g
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
Materials and Reagents
-
This compound hydrochloride
-
Phenylephrine hydrochloride
-
Anesthetic (e.g., urethane or a combination of ketamine and xylazine)
-
Heparinized saline (10-20 IU/mL heparin in 0.9% NaCl)
-
Surgical instruments for small animal surgery
-
Arterial catheter (e.g., PE-50 tubing)
-
Venous catheter (for drug administration)
-
Pressure transducer
-
Data acquisition system (e.g., PowerLab, Biopac)
-
Heating pad to maintain body temperature
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on blood pressure.
Detailed Experimental Procedure
-
Anesthesia and Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, i.p. or ketamine/xylazine at 80/10 mg/kg, i.p.).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain a body temperature of 37°C.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the trachea, carotid artery, and jugular vein.
-
Cannulate the trachea to ensure a patent airway, although not always necessary depending on the anesthetic used.
-
Isolate the common carotid artery and insert a heparinized saline-filled catheter for direct blood pressure measurement.
-
Isolate the external jugular vein and insert a catheter for intravenous drug administration.
-
-
Blood Pressure Measurement Setup:
-
Connect the arterial catheter to a pressure transducer.
-
Connect the transducer to a data acquisition system for continuous recording of the blood pressure waveform.
-
Calibrate the pressure transducer against a mercury manometer.
-
-
Experimental Protocol:
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes after the surgical procedures.
-
Baseline Recording: Record the baseline mean arterial pressure (MAP) for 10-15 minutes.
-
Phenylephrine Challenge (Pre-Moxisylyte): Administer a bolus intravenous injection of phenylephrine (e.g., 3-10 µg/kg) to induce a pressor response. Record the peak increase in MAP. Allow the blood pressure to return to baseline.
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This compound Administration: Administer the desired dose of this compound intravenously (e.g., starting with a dose in the range of 0.5-1.0 mg/kg).
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Post-Moxisylyte Recording: Record the MAP continuously to observe the direct effect of this compound on blood pressure.
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Phenylephrine Challenge (Post-Moxisylyte): Once the blood pressure has stabilized after this compound administration, administer the same dose of phenylephrine as in the pre-moxisylyte challenge. Record the peak increase in MAP.
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Data Analysis
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Direct Effect of this compound: Calculate the change in mean arterial pressure (ΔMAP) before and after the administration of this compound.
-
ΔMAP = MAP (post-moxisylyte) - MAP (baseline)
-
-
Inhibition of Phenylephrine Pressor Response: Calculate the percentage inhibition of the phenylephrine-induced pressor response by this compound.
-
% Inhibition = [1 - (ΔMAP phenylephrine post-moxisylyte / ΔMAP phenylephrine pre-moxisylyte)] x 100
-
Conclusion
The protocols described provide a robust framework for researchers to investigate the effects of this compound on blood pressure in rats. The primary mechanism of action, through alpha-1 adrenergic blockade, can be effectively quantified by observing both the direct impact on basal blood pressure and the attenuation of a pressor response to a selective alpha-1 agonist like phenylephrine. Careful surgical technique and precise data acquisition are critical for obtaining reliable and reproducible results.
References
- 1. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evaluation of the antihypertensive activity and alpha adrenergic receptor interaction of cleistanthins A and B - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Moxisylyte's Impact on Raynaud's Phenomenon Models
Application Note & Protocol: AP-Moxi-RP-2025
For Research Use Only
Introduction
Raynaud's phenomenon (RP) is a condition characterized by exaggerated vasospasm in the peripheral arterioles, typically triggered by cold or emotional stress.[1][2][3] This vasospastic response leads to a classic triphasic color change in the digits: white (ischemia), then blue (deoxygenation), and finally red (reperfusion).[3] While primary RP is idiopathic, secondary RP is associated with underlying conditions such as autoimmune diseases.[2] The pathophysiology of RP involves an overactive sympathetic nervous system and local activation of α2C-adrenoceptors, which are crucial in thermoregulation.
Moxisylyte, also known as thymoxamine, is an α1-adrenergic antagonist. It functions by blocking the action of catecholamines like norepinephrine on α1-adrenergic receptors, leading to vasodilation and improved blood flow. This mechanism of action makes this compound a candidate for alleviating the vasospasms characteristic of Raynaud's phenomenon. In the United Kingdom, it is used for the short-term treatment of primary Raynaud's syndrome. This document provides a detailed protocol for assessing the efficacy of this compound in preclinical models of Raynaud's phenomenon.
Signaling Pathway of this compound Action
This compound acts as a competitive antagonist at α1-adrenergic receptors located on vascular smooth muscle cells. Under normal physiological conditions, norepinephrine released from sympathetic nerve terminals binds to these receptors, initiating a signaling cascade that results in vasoconstriction. By blocking these receptors, this compound inhibits this pathway, leading to vasodilation and increased blood flow to the extremities.
References
Application Notes: Moxisylyte as a Pharmacological Tool for Alpha-1 Adrenoceptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxisylyte, also known as thymoxamine, is a potent and specific antagonist of alpha-1 (α1) adrenergic receptors.[1][2][3][4] It competitively blocks the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, thereby inhibiting the physiological responses they mediate.[1] Its preferential selectivity for α1-adrenoceptors over α2- and β-adrenoceptors makes it a valuable pharmacological tool for isolating and studying α1-adrenoceptor-mediated signaling pathways and functions in various physiological and pathological contexts.
This compound is a prodrug that is rapidly hydrolyzed in plasma to its primary active metabolite, deacetyl-thymoxamine, which is also a potent α1-adrenoceptor antagonist. This characteristic is important to consider when designing and interpreting both in vitro and in vivo experiments. These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use in key experimental assays.
Pharmacological Profile
This compound's utility as a research tool stems from its specific interaction with α1-adrenoceptors.
Mechanism of Action: this compound functions as a competitive antagonist at postsynaptic α1-adrenergic receptors. By occupying the receptor's binding site, it prevents agonists like norepinephrine from activating the receptor and initiating downstream signaling cascades. This blockade leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in vasodilation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, demonstrating its interaction with adrenergic receptors.
| Parameter | Value | Species/System | Receptor Target | Reference |
| IC₅₀ | 0.5 ± 0.2 µM | Human Corpus Cavernosum Smooth Muscle Cells | α1-Adrenoceptor (functional antagonism of noradrenaline-induced contraction) | |
| IC₅₀ | 0.01 µM (10 nM) | Human Corpus Cavernosum Smooth Muscle Cells | Adrenergic Binding Sites (inhibition of ³H-dihydroergocryptine binding) |
Note: IC₅₀ values represent the concentration of this compound required to inhibit 50% of the specific response or binding. Lower values indicate higher potency.
Key Signaling Pathway
Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation by an agonist initiates a well-characterized signaling cascade. This compound, as an antagonist, blocks the very first step of this pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Moxisylyte Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with moxisylyte. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for your in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as thymoxamine, is a prodrug that is rapidly converted in the plasma to its active metabolite, deacetylthis compound (DAM).[1] DAM is a competitive antagonist that preferentially blocks post-synaptic alpha-1 adrenergic receptors.[1] By blocking these receptors, this compound prevents vasoconstriction induced by catecholamines like norepinephrine and epinephrine, leading to vasodilation and increased blood flow.[1]
Q2: What are the primary applications of this compound in in vivo research?
This compound is primarily investigated for conditions where vasodilation is beneficial. Its most common application in research is in the field of erectile dysfunction.[1][2] It is also studied for its potential in treating peripheral vascular disorders and conditions characterized by vasospasm.
Q3: What is the active form of this compound and what are its pharmacokinetics?
This compound is rapidly metabolized to its active form, deacetylthis compound (DAM). The pharmacokinetic profile of this compound and its metabolites varies depending on the route of administration. After intravenous administration in rats, the elimination half-life of total radioactivity from 14C-labeled this compound was 9.6 hours. In humans, after intracavernous injection, the elimination half-life of the active metabolite DAM is approximately 1.19 hours.
Troubleshooting Guide
Issue 1: Sub-optimal efficacy or lack of response.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | - Review the literature for established effective dose ranges in your specific animal model and for the intended indication. - If limited data exists, perform a dose-response study to determine the optimal dose. - Consider the route of administration, as bioavailability can vary significantly. |
| Prodrug Conversion | - Ensure that the animal model being used has the necessary metabolic capacity to convert this compound to its active metabolite, DAM. - If in doubt, consider direct administration of DAM if available. |
| Experimental Model | - Verify the validity and reproducibility of your disease model. For instance, in erectile dysfunction models, ensure that cavernous nerve injury or other induction methods are consistently achieved. |
| Drug Formulation | - Check the solubility and stability of your this compound formulation. Ensure it is appropriate for the chosen route of administration. For parenteral routes, the formulation should be sterile and isotonic. |
Issue 2: Adverse effects, primarily hypotension.
| Possible Cause | Troubleshooting Steps |
| High Dose | - Reduce the dose of this compound. A "start low, go slow" approach is recommended when establishing a new dosing regimen. - Monitor blood pressure closely after administration, especially during initial dose-finding studies. |
| Rapid Administration | - For intravenous administration, consider a slower infusion rate to minimize rapid changes in blood pressure. |
| Anesthesia Interaction | - Be aware that anesthetic agents can also cause hypotension and may have additive effects with this compound. - If possible, reduce the depth of anesthesia. |
| Volume Status | - Ensure animals are adequately hydrated, as volume depletion can exacerbate hypotension. |
| Emergency Management | - In case of severe hypotension, position the animal in a supine position. - Administration of intravenous fluids can help restore blood pressure. - In critical situations, vasopressor agents may be required. |
Quantitative Data Summary
Table 1: Preclinical and Clinical Dosage of this compound
| Species | Route of Administration | Dose | Application | Reference |
| Rat (Hairless) | Intravenous, Oral | 5 mg/kg | Pharmacokinetic study | |
| Human | Intracavernous | 10, 20, 30 mg | Erectile Dysfunction |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites
| Species | Route | Parameter | This compound (total radioactivity) | Deacetylthis compound (DAM) | Reference |
| Rat (Hairless) | IV | Elimination Half-life | 9.6 hours | - | |
| Rat (Hairless) | Oral | Elimination Half-life | 8 hours | - | |
| Human | IC | Elimination Half-life | - | 1.19 hours |
Detailed Experimental Protocols
Protocol 1: Evaluation of Erectile Function in a Rat Model via Intracavernosal Pressure (ICP) Measurement
This protocol is adapted from established methods for assessing erectile function in rodents.
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline incision in the neck to expose the carotid artery for blood pressure monitoring.
-
Make a lower abdominal incision to expose the pelvic ganglia and cavernous nerve.
-
-
Instrumentation:
-
Cannulate the carotid artery with a polyethylene catheter connected to a pressure transducer to continuously monitor mean arterial pressure (MAP).
-
Carefully isolate the cavernous nerve and place a bipolar stimulating electrode around it.
-
Insert a 23-gauge needle connected to another pressure transducer into the crus of the penis to measure intracavernosal pressure (ICP).
-
-
This compound Administration:
-
Prepare the desired dose of this compound in a sterile, isotonic solution.
-
For intracavernosal administration, inject a small volume (typically <0.1 mL) into the contralateral crus of the penis.
-
For intravenous administration, cannulate a suitable vein (e.g., femoral or jugular vein).
-
-
Erectile Function Assessment:
-
After a stabilization period post-drug administration, stimulate the cavernous nerve with a square-wave pulse generator (e.g., 5V, 1 ms, 16 Hz for 60 seconds).
-
Record the maximal ICP and MAP during stimulation.
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP) as the primary measure of erectile function.
-
-
Data Analysis:
-
Compare the ICP/MAP ratio before and after this compound administration, or between vehicle-treated and this compound-treated groups.
-
Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the results.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ICP measurement.
Caption: Troubleshooting decision tree.
References
- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficiency and side effects of intracavernous injections of this compound in impotent patients: a dose-finding study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Moxisylyte in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Moxisylyte.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and its hydrochloride salt?
A1: this compound base has a low aqueous solubility of greater than 47.4 µg/mL.[1][2] The hydrochloride salt, this compound HCl, is significantly more soluble in water, with a reported solubility of at least 50 mg/mL.[3][4][5]
Q2: Why is my this compound solution cloudy or showing precipitation?
A2: Cloudiness or precipitation in your this compound solution can be due to several factors:
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Low intrinsic solubility: The base form of this compound is poorly soluble in neutral aqueous solutions.
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pH of the solution: this compound is a weak base with a pKa of 8.71. Its solubility is highly dependent on the pH of the solution. In solutions with a pH above its pKa, the un-ionized form predominates, leading to decreased solubility and potential precipitation.
-
Temperature: Changes in temperature can affect solubility. While not extensively documented for this compound, many compounds are less soluble at lower temperatures.
-
Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit under your experimental conditions.
Q3: How can I increase the aqueous solubility of this compound for my experiments?
A3: Several methods can be employed to enhance the aqueous solubility of this compound:
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Use the hydrochloride salt: this compound hydrochloride is significantly more water-soluble than the base form.
-
pH adjustment: Lowering the pH of the aqueous solution to below the pKa of this compound (8.71) will increase the proportion of the more soluble ionized form.
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of this compound.
-
Cyclodextrin complexation: Encapsulating this compound within cyclodextrin molecules can enhance its apparent solubility.
-
Particle size reduction: Decreasing the particle size through micronization or creating a nanosuspension can improve the dissolution rate.
Troubleshooting Guides
Issue 1: Poor Dissolution or Precipitation of this compound in Aqueous Buffers
This guide addresses common problems with dissolving this compound in aqueous buffers and provides step-by-step solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Method 1: pH Adjustment
This compound is a weak base, and its solubility can be significantly increased by lowering the pH of the aqueous solution.
Experimental Protocol: Determining the pH-Solubility Profile of this compound Hydrochloride
This protocol is based on the shake-flask method, a reliable technique for determining equilibrium solubility.
-
Materials:
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This compound hydrochloride
-
Buffer solutions at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
Vials or flasks
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Orbital shaker with temperature control
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Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
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Calibrated pH meter
-
Analytical method for quantifying this compound concentration (e.g., UV-Vis spectrophotometer or HPLC)
-
-
Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add an excess amount of this compound hydrochloride to each vial containing a known volume of the respective buffer solution. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter or centrifuge it to separate the undissolved solid.
-
Measure the pH of the remaining supernatant to confirm the final pH of the saturated solution.
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Dilute the filtered or centrifuged sample with a suitable solvent to a concentration within the linear range of your analytical method.
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Quantify the concentration of this compound in the diluted sample using a validated analytical method.
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Calculate the solubility of this compound hydrochloride at each pH.
-
Data Presentation: Predicted pH-Solubility Profile of this compound
The solubility of this compound at a given pH can be estimated using the Henderson-Hasselbalch equation, which relates pH, pKa, and the concentration of the ionized and un-ionized forms of a drug.
Stotal = S0 (1 + 10(pKa - pH))
Where:
-
Stotal is the total solubility at a given pH.
-
S0 is the intrinsic solubility of the un-ionized form.
-
pKa is the acid dissociation constant of the conjugate acid of the weak base (pKa of this compound = 8.71).
| pH | Predicted Relative Solubility (Multiple of S0) |
| 4.0 | 51286 |
| 5.0 | 5129 |
| 6.0 | 513 |
| 7.0 | 52 |
| 7.4 | 21 |
| 8.0 | 6 |
| 9.0 | 1.5 |
Note: This table provides a theoretical prediction. Actual experimental values may vary.
Method 2: Use of Co-solvents
Co-solvents can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.
Experimental Protocol: Solubility Determination in a Co-solvent System
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Materials:
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This compound hydrochloride
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Co-solvents (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80)
-
Saline solution
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Vials
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Magnetic stirrer or vortex mixer
-
-
Procedure:
-
Prepare the co-solvent mixture. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add a known amount of this compound hydrochloride to a vial.
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Gradually add the co-solvent mixture while stirring or vortexing until the this compound is fully dissolved.
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Observe the solution for any signs of precipitation over a set period.
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Data Presentation: Co-solvent Formulations for this compound Hydrochloride
| Co-solvent System | Achieved Solubility of this compound HCl |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2 mg/mL |
| Ethanol | 50 mg/mL |
| DMSO | 20 mg/mL or 25 mg/mL |
Note: Sonication may be required to aid dissolution in some co-solvent systems.
Method 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent aqueous solubility.
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
The kneading method is a simple and economical technique for preparing inclusion complexes.
-
Materials:
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This compound hydrochloride
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β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Methanol-water solution (e.g., 1:1 v/v)
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Vacuum oven or desiccator
-
-
Procedure:
-
Weigh molar equivalents of this compound hydrochloride and the chosen cyclodextrin (e.g., 1:1 molar ratio).
-
Place the cyclodextrin in the mortar and add a small amount of the methanol-water solution to form a paste.
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Gradually add the this compound hydrochloride to the paste while continuously triturating.
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Knead the mixture for a specified time (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
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Dry the resulting solid paste in a vacuum oven at a controlled temperature or in a desiccator until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Experimental Protocol: Phase Solubility Study
This method is used to determine the stoichiometry and stability constant of the drug-cyclodextrin complex.
-
Materials:
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This compound hydrochloride
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Cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer (at a pH where this compound has low solubility)
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Vials
-
Orbital shaker
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of this compound hydrochloride to each solution.
-
Follow steps 3-9 from the "Determining the pH-Solubility Profile" protocol.
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Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The type of phase solubility diagram (e.g., AL-type) will indicate the stoichiometry of the complex.
-
Method 4: Particle Size Reduction
Reducing the particle size of a drug increases its surface area, which can lead to an increased dissolution rate.
Experimental Protocol: Preparation of a this compound Nanosuspension by Media Milling
Media milling is a top-down approach to produce drug nanoparticles.
-
Materials:
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This compound hydrochloride (micronized, if available)
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Stabilizer solution (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80)
-
Milling media (e.g., zirconium oxide beads of a specific size)
-
Media mill
-
-
Procedure:
-
Prepare the stabilizer solution.
-
Disperse the this compound hydrochloride in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and the milling media to the milling chamber.
-
Mill the suspension at a specific speed and for a defined duration. The optimal parameters will need to be determined experimentally.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering.
-
Experimental Workflow: Micronization by Jet Milling
Jet milling is a common technique for reducing the particle size of powders to the micron range.
Caption: Workflow for this compound micronization by jet milling.
This compound Signaling Pathway
This compound is an α1-adrenergic receptor antagonist. It blocks the binding of endogenous catecholamines like norepinephrine to these receptors, preventing the downstream signaling cascade that leads to smooth muscle contraction and vasoconstriction. The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Signaling Pathway Diagram
Caption: this compound's antagonism of the α1-adrenergic receptor signaling pathway.
Pathway Description:
-
Under normal physiological conditions, norepinephrine binds to and activates the α1-adrenergic receptor.
-
This activation leads to a conformational change in the receptor, which in turn activates the associated Gq protein.
-
The activated alpha subunit of the Gq protein dissociates and activates the enzyme Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
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The increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of events culminating in smooth muscle contraction.
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This compound, by blocking the initial binding of norepinephrine to the receptor, inhibits this entire signaling cascade, resulting in smooth muscle relaxation and vasodilation.
References
Identifying and minimizing Moxisylyte metabolite interference in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing interference from Moxisylyte metabolites in various assays.
Troubleshooting Guides
Issue: Inconsistent or Unexpectedly High Results in this compound Immunoassays
| Possible Cause | Recommended Action |
| Cross-reactivity with active metabolites: The primary metabolites of this compound, desacetylthis compound (DAM) and desmethyldesacetylthis compound (MDAM), are structurally similar to the parent drug and may be detected by the immunoassay, leading to an overestimation of the this compound concentration. | 1. Review Assay Specificity: Consult the manufacturer's package insert for your immunoassay kit to check for any available data on cross-reactivity with this compound metabolites. 2. Sample Dilution: Perform a serial dilution of the sample. If a high concentration of a cross-reactive metabolite is present, the apparent this compound concentration will not decrease linearly with dilution. 3. Chromatographic Separation: If significant interference is suspected, use a more specific method like LC-MS/MS to differentiate between this compound and its metabolites. |
| Presence of conjugated metabolites: Glucuronide and sulfate conjugates of this compound metabolites may also interfere with some immunoassays. | Enzymatic Hydrolysis: Treat the sample with β-glucuronidase and sulfatase to cleave the conjugates. A significant increase in the measured concentration after hydrolysis can indicate the presence of conjugated metabolites. |
Issue: Poor Reproducibility in LC-MS/MS Analysis of this compound
| Possible Cause | Recommended Action |
| Incomplete extraction of this compound and its metabolites: The different polarities of this compound and its various metabolites can lead to inconsistent extraction efficiencies. | Optimize Sample Preparation: Develop and validate a robust sample preparation protocol. Consider using a mixed-mode solid-phase extraction (SPE) or a multi-step liquid-liquid extraction (LLE) to ensure efficient recovery of all analytes of interest. |
| In-source fragmentation of conjugated metabolites: Glucuronide and sulfate conjugates can be unstable and may fragment back to the parent metabolite in the mass spectrometer's ion source, leading to inaccurate quantification. | Chromatographic Separation: Ensure adequate chromatographic separation of the parent drug and its conjugated metabolites. This will prevent the in-source fragments from co-eluting with and artificially inflating the signal of the unconjugated metabolite. |
| Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and its metabolites, leading to variability. | Use of Internal Standards: Incorporate stable isotope-labeled internal standards for this compound and its key metabolites to compensate for matrix effects and variations in extraction recovery and instrument response. |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound?
This compound is a prodrug that is rapidly metabolized in the body. The two primary and pharmacologically active metabolites are:
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Desacetylthis compound (DAM) , also referred to as Metabolite I.
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Desmethyldesacetylthis compound (MDAM) , also known as Metabolite II.[1]
These primary metabolites can be further conjugated to form glucuronide and sulfate derivatives, which are then excreted.
Q2: Why do this compound metabolites interfere with assays?
Metabolite interference, particularly in immunoassays, occurs due to the structural similarity between the parent drug and its metabolites. The antibodies used in these assays may not be able to distinguish between this compound and its metabolites, leading to cross-reactivity and inaccurate quantification. In LC-MS/MS analysis, while more specific, interference can still occur if metabolites are not chromatographically separated from the parent drug or if they undergo in-source fragmentation.
Q3: How can I remove interfering metabolites from my samples?
Several sample preparation techniques can be employed to minimize metabolite interference:
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Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively bind and elute the analyte of interest, separating it from interfering metabolites.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the solvents and pH, you can selectively extract this compound.
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Enzymatic Hydrolysis: For conjugated metabolites, treatment with enzymes like β-glucuronidase and sulfatase can cleave the conjugate group, allowing for the measurement of the total (free + conjugated) metabolite concentration.
Q4: Which analytical method is best for quantifying this compound in the presence of its metabolites?
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurately quantifying this compound and its metabolites in complex biological matrices. Its high selectivity allows for the separation and individual measurement of each compound, thus avoiding the cross-reactivity issues often encountered with immunoassays.
Data Presentation
Table 1: Illustrative Example of Immunoassay Cross-Reactivity with this compound Metabolites
This table provides a hypothetical example of the cross-reactivity that might be observed for this compound metabolites in an immunoassay designed to detect the parent drug. Note: These are not actual experimental values and should be used for illustrative purposes only.
| Compound | Concentration yielding a positive result equivalent to 100 ng/mL this compound | Cross-Reactivity (%) |
| This compound | 100 ng/mL | 100% |
| Desacetylthis compound (DAM) | 250 ng/mL | 40% |
| Desmethyldesacetylthis compound (MDAM) | 500 ng/mL | 20% |
| This compound Glucuronide | > 10,000 ng/mL | < 1% |
Table 2: Expected Outcome of Different Sample Preparation Techniques on this compound and Metabolite Concentrations
This table illustrates the expected impact of various sample preparation methods on the measured concentrations of this compound and its metabolites.
| Sample Preparation Method | Expected Effect on Measured Concentration |
| None (Direct Analysis) | In immunoassays, likely overestimation of this compound due to metabolite cross-reactivity. In LC-MS/MS, potential for matrix effects and ion suppression. |
| Protein Precipitation | Removes proteins but does not separate this compound from its metabolites. |
| Liquid-Liquid Extraction (LLE) | Can be optimized to selectively extract this compound, thereby reducing interference from more polar metabolites. |
| Solid-Phase Extraction (SPE) | Can provide a cleaner extract and can be optimized to separate this compound from its metabolites based on their physicochemical properties. |
| Enzymatic Hydrolysis followed by Analysis | Will increase the concentration of the parent metabolites (DAM and MDAM) by cleaving their glucuronide and sulfate conjugates. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Separation of this compound from its Metabolites in Human Plasma
This protocol provides a general procedure for using a reversed-phase SPE cartridge to separate this compound from its more polar metabolites. This is a template and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 2 mL of 2% phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 20% methanol in water to elute polar metabolites.
-
-
Elution:
-
Elute this compound with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
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Protocol 2: Enzymatic Hydrolysis of Conjugated this compound Metabolites in Urine
This protocol describes the enzymatic cleavage of glucuronide and sulfate conjugates to measure total metabolite concentrations.
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Sample Preparation:
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To 500 µL of urine, add 250 µL of 0.1 M sodium acetate buffer (pH 5.0).
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Add an internal standard.
-
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Enzymatic Reaction:
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Add 20 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia).
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Incubate the mixture at 37°C for 4 hours or overnight.
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Reaction Termination:
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Stop the reaction by adding 100 µL of 1 M perchloric acid.
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Vortex and centrifuge at 10,000 x g for 5 minutes.
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Extraction:
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Proceed with an appropriate extraction method (e.g., SPE or LLE) on the supernatant to purify the deconjugated metabolites prior to analysis.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: General experimental workflow for this compound analysis.
References
Potential for Moxisylyte to cause assay artifacts or interference
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for moxisylyte (also known as thymoxamine) to cause assay artifacts or interference. While direct evidence of this compound-induced assay artifacts is not widely reported in the scientific literature, its chemical structure as a substituted thymol derivative (a type of phenolic compound) suggests a potential for interference in various biological and biochemical assays. This guide is designed in a question-and-answer format to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive alpha-1 adrenergic receptor antagonist. Its primary pharmacological effect is to block the action of norepinephrine on the alpha-1 adrenoceptors in smooth muscle, leading to vasodilation. It is a prodrug that is rapidly metabolized to its active form, deacetylthis compound.
Q2: Could the chemical structure of this compound cause interference in my assays?
Yes, it is plausible. This compound is a phenolic ether and its active metabolite is a phenol. Phenolic compounds are known to be frequent hitters in high-throughput screening and can interfere with assays through several mechanisms. While there are no widespread reports of this compound being a pan-assay interference compound (PAINS), its chemical properties warrant careful consideration of potential artifacts.
Q3: What are the general mechanisms by which phenolic compounds like this compound or its metabolites could interfere with assays?
Phenolic compounds can potentially cause assay artifacts through the following mechanisms:
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Non-specific Protein Binding: The hydroxyl group and aromatic ring can engage in hydrogen bonding and hydrophobic interactions, leading to non-specific binding to assay proteins, including enzymes and antibodies. This can cause either inhibition or apparent activation.
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Redox Activity: Phenols can be susceptible to oxidation, and this redox activity can interfere with assays that rely on redox-sensitive reagents or endpoints, such as those measuring cellular metabolism (e.g., MTT, AlamarBlue).
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Fluorescence Interference: this compound and its metabolites may possess intrinsic fluorescence or act as quenchers for fluorescent probes, leading to false signals in fluorescence-based assays.
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Enzyme Inhibition: Some phenolic compounds are known to directly inhibit reporter enzymes commonly used in assays, such as horseradish peroxidase (HRP) and alkaline phosphatase (AP).
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Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and inhibit enzymes in a non-specific manner.
Troubleshooting Guides
Issue 1: I am observing unexpected inhibition in my enzyme-linked immunosorbent assay (ELISA) when using this compound.
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Possible Cause:
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Non-specific binding of this compound or its metabolites to the primary or secondary antibodies, or to the enzyme conjugate (e.g., HRP).
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Direct inhibition of the reporter enzyme (e.g., HRP) by this compound.
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-
Troubleshooting Steps:
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Run an Enzyme Inhibition Control: Perform the final enzymatic step of the ELISA in the presence and absence of this compound (without the rest of the ELISA components). This will determine if this compound directly inhibits the reporter enzyme.
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Increase Blocking and Washing: Enhance the blocking step by using a different blocking agent or increasing the incubation time. Increase the number and stringency of wash steps to remove non-specifically bound this compound.
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Vary Antibody Concentrations: Test different concentrations of your primary and secondary antibodies to see if the apparent inhibition is dependent on the antibody concentration.
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Issue 2: My fluorescence-based cell viability assay shows a decrease in signal in the presence of this compound, suggesting cytotoxicity, but this is not confirmed by other methods.
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Possible Cause:
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Fluorescence Quenching: this compound may be quenching the fluorescence of your reporter dye.
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Autofluorescence: this compound itself might be fluorescent at the excitation/emission wavelengths of your assay, leading to an altered background signal.
-
-
Troubleshooting Steps:
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Measure this compound's Spectral Properties: Scan the absorbance and fluorescence spectra of this compound under your assay conditions to check for overlap with your fluorescent probe's excitation and emission spectra.
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Perform a Cell-Free Assay Control: Add this compound to the assay medium containing the fluorescent dye in the absence of cells to see if it directly affects the fluorescence signal.
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Use an Orthogonal Assay: Confirm cell viability with a non-fluorescence-based method, such as a lactate dehydrogenase (LDH) release assay or trypan blue exclusion.
-
Potential for Interference in Common Assay Types
| Assay Type | Potential Interference Mechanism | Suggested Control Experiment |
| ELISA / EIA | Non-specific binding to antibodies; Inhibition of reporter enzymes (HRP, AP). | Run enzyme activity control with this compound; Increase blocking/washing steps. |
| Fluorescence-Based Assays | Intrinsic fluorescence of this compound; Quenching of fluorescent probes. | Measure this compound's spectral properties; Run cell-free controls. |
| Cell Viability (MTT, MTS, AlamarBlue) | Redox activity of phenolic metabolites interfering with redox-based readouts. | Use a non-redox-based viability assay for confirmation (e.g., CellTiter-Glo). |
| Enzyme Activity Assays | Non-specific inhibition through protein binding or aggregation. | Test for inhibition of unrelated enzymes; Perform activity assays in the presence of a non-ionic detergent (e.g., Triton X-100) to disrupt aggregates. |
| Radioligand Binding Assays | Non-specific binding to receptors or filters. | Determine non-specific binding at a high concentration of an unrelated ligand in the presence of this compound. |
Experimental Protocols
Protocol 1: Assessing Direct Reporter Enzyme Inhibition in ELISA
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Prepare a solution of the reporter enzyme substrate (e.g., TMB for HRP) according to the manufacturer's instructions.
-
In a 96-well plate, add the same concentration of the reporter enzyme (e.g., HRP-conjugated secondary antibody) used in your full ELISA to multiple wells.
-
Add a serial dilution of this compound to these wells. Include a vehicle control (the solvent used for this compound).
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Add the substrate solution to all wells to initiate the reaction.
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Incubate for the standard time as in your ELISA protocol.
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Add the stop solution.
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Read the absorbance at the appropriate wavelength.
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Compare the signal in the presence of this compound to the vehicle control to determine if there is direct inhibition of the enzyme.
Protocol 2: Evaluating Potential for Compound Aggregation
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Perform your standard enzyme activity assay with a known inhibitor as a positive control.
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Run the same assay with varying concentrations of this compound.
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Repeat the assay with this compound in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
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If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, this suggests that the observed inhibition may be due to compound aggregation.
Visualizations
Strategies to improve the bioavailability of orally administered Moxisylyte
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Moxisylyte. Due to its extensive first-pass metabolism, orally administered this compound exhibits low bioavailability, estimated to be around 10% in preclinical studies.[1] This guide explores various formulation strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
This compound's low oral bioavailability is primarily due to extensive first-pass metabolism in the liver.[2] After oral administration, the drug is rapidly absorbed from the gastrointestinal tract and enters the portal circulation, where a significant portion is metabolized before it can reach systemic circulation.[2][3] In fact, unchanged this compound is often not detected in plasma after oral administration, only its metabolites.[4] this compound is considered a prodrug, as it is rapidly converted to its active metabolites.
Q2: What are the primary metabolic pathways for this compound?
This compound is rapidly hydrolyzed by pseudocholinesterases in the plasma and tissues to its major active metabolite, deacetyl-thymoxamine. This metabolite is further demethylated by the cytochrome P450 system to form another active metabolite, deacetyl-demethyl-thymoxamine. These metabolites then undergo further conjugation (sulpho- and glucuroconjugation) before excretion, primarily in the urine.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of drugs like this compound that undergo extensive first-pass metabolism. These include:
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Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic absorption, which partially bypasses the portal circulation and thus reduces first-pass metabolism.
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Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can protect the drug from metabolic enzymes and may also promote lymphatic uptake.
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Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can improve the solubility and dissolution rate of this compound, which may indirectly influence its absorption and subsequent metabolism. There is clinical evidence of alprostadil α-cyclodextrin being compared with this compound chlorhydrate, suggesting the relevance of this approach.
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Mucoadhesive Formulations: These formulations increase the residence time of the drug at the absorption site, potentially leading to increased absorption and saturation of metabolic enzymes.
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Prodrug Modification: While this compound is already a prodrug, further chemical modification could be explored to temporarily mask the sites of metabolism, allowing more of the parent drug to reach systemic circulation before conversion to its active form.
Q4: How do lipid-based formulations like SEDDS improve bioavailability?
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The small droplet size of the resulting emulsion provides a large surface area for drug release and absorption. For lipophilic drugs, SEDDS can enhance absorption through the lymphatic system, which drains into the thoracic duct and then into the systemic circulation, thereby bypassing the liver and reducing first-pass metabolism.
Q5: Can particle size reduction alone improve this compound's bioavailability?
While particle size reduction (micronization or nanosizing) is a common strategy to improve the dissolution rate and bioavailability of poorly soluble drugs, its effect on a drug like this compound, whose low bioavailability is primarily due to metabolism rather than poor solubility, may be limited. However, formulating this compound as nanoparticles could offer additional advantages beyond increased dissolution, such as altered transport pathways (e.g., lymphatic uptake) that help bypass first-pass metabolism.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Strategy |
| Extensive First-Pass Metabolism | Formulate this compound in a lipid-based system (e.g., SEDDS) to promote lymphatic uptake. |
| Develop a nanoformulation (e.g., SLNs) to protect the drug and potentially alter its absorption pathway. | |
| Poor Aqueous Solubility | Although not the primary issue, ensure complete dissolution by using solubilizing agents or forming a cyclodextrin inclusion complex. |
| Rapid Gastric Emptying | Incorporate mucoadhesive polymers into the formulation to increase gastrointestinal transit time. |
Issue 2: Instability of the Formulation During Storage
| Potential Cause | Troubleshooting Strategy |
| Drug Degradation in Liquid Formulations | Consider developing a solid dosage form, such as a solid-SEDDS (S-SEDDS) by adsorbing the liquid formulation onto a solid carrier. |
| For SLNs, select lipids with higher melting points to ensure physical stability at room temperature. | |
| Phase Separation in Emulsions | Optimize the surfactant and co-surfactant concentrations in SEDDS or nanoemulsion formulations to ensure the formation of a stable emulsion upon dispersion. |
Issue 3: Difficulty in Achieving High Drug Loading in the Formulation
| Potential Cause | Troubleshooting Strategy |
| Poor Solubility in Lipid Excipients | Screen a wide range of oils, surfactants, and co-solvents to identify those with the highest solubilizing capacity for this compound. |
| Consider using a co-solvent system to improve drug solubility in the lipid base. | |
| Low Entrapment Efficiency in Nanoparticles | Optimize the preparation method for nanoparticles (e.g., homogenization pressure and cycles for SLNs, sonication time for nanoemulsions). |
| Select lipids and surfactants that have a high affinity for this compound. |
Data Summary
| Strategy | Principle | Potential Advantages for this compound | Potential Challenges |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a micro/nanoemulsion in the GI tract, enhancing solubilization and lymphatic uptake. | - Bypasses first-pass metabolism- Improves absorption and reproducibility | - Potential for GI irritation from surfactants- Limited drug loading |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates the drug in a solid lipid matrix. | - Protects from degradation- Controlled release- Potential for lymphatic uptake | - Lower drug loading compared to liquid lipids- Potential for drug expulsion during storage |
| Nanoemulsions | Thermodynamically stable, small droplet size dispersion of oil in water. | - High surface area for absorption- Good solubilization capacity- Potential for lymphatic uptake | - Requires high surfactant concentration- Potential for instability |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its aqueous solubility. | - Enhanced solubility and dissolution rate | - May not directly address first-pass metabolism- Limited by the binding capacity of the cyclodextrin |
| Mucoadhesive Formulations | Increases residence time at the absorption site. | - Prolonged contact with the absorbing membrane- May saturate metabolic enzymes locally | - May not be sufficient to overcome extensive hepatic metabolism on its own |
| Prodrug Approach | Chemical modification to mask metabolic sites. | - Can specifically block metabolic pathways | - Requires chemical synthesis and characterization- The promoiety must be non-toxic and efficiently cleaved at the target site |
Experimental Protocols
Protocol 1: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
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Screening of Excipients:
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Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
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Select excipients that show high solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
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Prepare various mixtures of the selected oil, surfactant, and co-solvent.
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Titrate each mixture with water and observe the formation of emulsions.
-
Identify the self-emulsifying region in the phase diagram.
-
-
Preparation of this compound-Loaded SEDDS:
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Select a formulation from the self-emulsifying region.
-
Dissolve this compound in the mixture of oil, surfactant, and co-solvent with the aid of a vortex mixer.
-
-
Characterization:
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Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS to an aqueous medium with gentle agitation and record the time taken to form a homogenous emulsion.
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In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (Type II) in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small amount of a water-miscible organic solvent (e.g., acetone) at a temperature above the melting point of the lipid.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
-
Formation of SLNs:
-
Inject the hot lipid phase into the hot aqueous phase under high-speed homogenization.
-
Disperse the resulting pre-emulsion in cold water to solidify the lipid nanoparticles.
-
Alternatively, use a high-pressure homogenization technique for smaller and more uniform particle sizes.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Entrapment Efficiency: Separate the free drug from the SLN dispersion by ultracentrifugation. Quantify the amount of drug in the supernatant and calculate the entrapment efficiency.
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Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the SLNs to confirm the solid-state of the lipid matrix.
-
In Vitro Drug Release: Conduct release studies using a dialysis bag method in a suitable buffer.
-
Visualizations
Caption: Workflow for the development of this compound-loaded SEDDS.
References
- 1. youtube.com [youtube.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Self-Emulsifying Drug Delivery Systems (SEDDSs) Displaying Enhanced Permeation of the Intestinal Mucus Following Sustained Release of Prototype Thiol-Based Mucolytic Agent Load - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Off-Target Effects of Moxisylyte in Cellular Models: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and interpreting the off-target effects of Moxisylyte in cellular and in vitro experimental models. As a selective alpha-1 adrenergic receptor antagonist, this compound is a valuable tool for studying adrenergic signaling. However, like all pharmacological agents, it can exhibit off-target effects that may confound experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate these unintended effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound in cellular models?
A1: this compound is a competitive antagonist that preferentially targets alpha-1 adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) linked to the Gq heterotrimeric G protein.[2] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, the alpha-1 adrenergic receptor activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, which triggers the release of stored calcium (Ca2+), leading to a transient increase in intracellular calcium concentration.[2] DAG remains in the cell membrane and, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[2][3] this compound's on-target effect is the blockade of this signaling cascade by preventing the initial binding of agonists to the alpha-1 adrenergic receptor.
Q2: Are there known or suspected off-target effects of this compound in cellular models?
Q3: My cells are showing unexpected levels of apoptosis after this compound treatment. Is this an expected on-target or a potential off-target effect?
A3: While prolonged or intense modulation of on-target signaling can sometimes lead to apoptosis, unexpected or pronounced apoptosis, especially at higher concentrations of this compound, could be indicative of an off-target effect. Some alpha-1 adrenergic antagonists with different chemical structures have been reported to induce apoptosis in various cell types, including cancer cells, through mechanisms independent of alpha-1 adrenoceptor blockade. To investigate this, it is crucial to perform control experiments to distinguish between on-target and off-target-induced apoptosis (see Troubleshooting Guide and Experimental Protocols sections).
Q4: How can I be sure that the observed cellular phenotype is due to alpha-1 adrenergic receptor blockade and not an off-target effect of this compound?
A4: Differentiating on-target from off-target effects is a critical aspect of pharmacological research. A multi-pronged approach is recommended:
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Use of Structurally Unrelated Antagonists: Compare the effects of this compound with another alpha-1 adrenergic antagonist that has a different chemical structure (e.g., a quinazoline-based antagonist like prazosin versus the non-quinazoline this compound). If the phenotype is consistent across different chemical classes of antagonists for the same target, it is more likely to be an on-target effect.
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Target Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to use cells where the alpha-1 adrenergic receptor has been genetically knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If this compound still produces the same effect in these cells that lack the target, the effect is unequivocally off-target.
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Rescue Experiments: In a target-knockout or knockdown cell line, re-introducing the alpha-1 adrenergic receptor (e.g., via transfection) should "rescue" the on-target effect of this compound.
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Dose-Response Analysis: On-target effects are typically observed at concentrations consistent with the binding affinity (Ki) or functional potency (IC50) of the drug for its target receptor. Off-target effects often manifest at higher concentrations.
Q5: What are the active metabolites of this compound, and should I be concerned about their off-target effects?
A5: this compound is a prodrug that is rapidly metabolized in plasma to its active metabolites, deacetylthis compound (DAM) and N-demethylated deacetylthis compound (MDAM). Both of these metabolites are pharmacologically active. When conducting cellular experiments, especially with longer incubation times, it's important to consider that the observed effects could be due to the parent compound, its metabolites, or a combination thereof. If possible, testing the metabolites directly in your cellular assays can help to dissect their individual contributions and potential off-target activities.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause (On-Target Related) | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Inconsistent or variable antagonist effect | - Cell line expresses low or variable levels of alpha-1 adrenergic receptors.- Suboptimal concentration of agonist used for stimulation.- Degradation of this compound in culture media over time. | - this compound or its metabolites are unstable in your specific cell culture medium, leading to the formation of active or inactive byproducts.- Off-target effects at higher concentrations are interfering with the on-target readout. | - Confirm target expression: Use qPCR, Western blot, or flow cytometry to verify consistent alpha-1 adrenergic receptor expression in your cell line across passages.- Optimize agonist concentration: Perform an agonist dose-response curve to determine the EC80 concentration for stimulation in your antagonist assays.- Assess compound stability: Prepare fresh this compound solutions for each experiment. Consider a time-course experiment to evaluate the duration of its antagonistic effect.- Perform a full dose-response curve for this compound: This can help to identify if the effect is biphasic or if high concentrations lead to unexpected outcomes. |
| Unexpected increase in cell death or cytotoxicity | - The specific cell line is highly dependent on basal adrenergic signaling for survival, and its blockade induces apoptosis. | - this compound is inducing apoptosis or necrosis through an alpha-1 adrenoceptor-independent pathway.- At higher concentrations, this compound may be inhibiting other essential cellular processes. | - Use a target-knockout/knockdown cell line: If this compound still causes cell death in cells lacking the alpha-1 adrenergic receptor, the effect is off-target.- Compare with other alpha-1 antagonists: Test a structurally different alpha-1 antagonist. If only this compound induces significant cell death, it points to an off-target effect specific to its chemical structure.- Perform a detailed cytotoxicity assay: Use multiple methods to assess cell death (e.g., Annexin V/PI staining for apoptosis, LDH assay for necrosis) at a range of this compound concentrations. |
| High background signal in functional assays (e.g., calcium flux) | - "Leaky" assay plates or well-to-well contamination.- Autofluorescence of this compound at the wavelengths used for detection. | - this compound is directly interfering with the assay components (e.g., fluorescent dyes).- this compound is causing a general, non-specific change in cell membrane permeability. | - Run a compound-only control: Measure the fluorescence of this compound in your assay buffer without cells to check for autofluorescence.- Use a "no-target" cell line: Test the effect of this compound on a cell line that does not express alpha-1 adrenergic receptors. An effect in these cells would indicate an off-target mechanism.- Change the detection method: If possible, use an alternative assay with a different readout (e.g., a BRET-based sensor instead of a fluorescent calcium dye). |
| Observed effect does not correlate with known alpha-1 adrenergic signaling | - The specific alpha-1 adrenergic receptor subtype in your cell line couples to a non-canonical signaling pathway. | - this compound is modulating a different receptor or signaling pathway that produces the observed effect. | - Profile downstream signaling: Use pathway-specific inhibitors or reporters to investigate which signaling pathways are being modulated by this compound in your cells.- Conduct a broader screen: If resources permit, a high-content screen or a targeted screen against a panel of other GPCRs could help to identify potential off-target interactions. |
Experimental Protocols & Methodologies
Protocol 1: Validating On-Target Engagement in a Cellular Model
Objective: To confirm that this compound is engaging and antagonizing the alpha-1 adrenergic receptor in your cell line of interest.
Methodology: Intracellular Calcium Flux Assay
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Cell Culture: Plate cells expressing alpha-1 adrenergic receptors in a 96-well, black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.
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Remove the cell culture medium and add the dye-loading buffer to each well.
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Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
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Compound Preparation and Incubation:
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Prepare a dilution series of this compound in a suitable assay buffer.
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Wash the cells gently with assay buffer to remove excess dye.
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Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for receptor binding. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
-
Agonist Stimulation and Data Acquisition:
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Prepare a solution of an alpha-1 adrenergic receptor agonist (e.g., phenylephrine or norepinephrine) at a concentration that elicits a robust response (typically the EC80).
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Place the plate in a fluorescence plate reader capable of kinetic reads.
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Establish a baseline fluorescence reading for a few seconds.
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Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
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Data Analysis:
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Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
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Normalize the data to the vehicle control.
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Plot the normalized response against the log of the this compound concentration to generate an IC50 curve.
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Protocol 2: Differentiating On-Target vs. Off-Target Effects using a Target Knockdown Approach
Objective: To determine if an observed effect of this compound is dependent on the presence of the alpha-1 adrenergic receptor.
Methodology: siRNA-mediated Knockdown and Functional Assay
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siRNA Transfection:
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One to two days before the functional assay, transfect your cells with either a validated siRNA targeting the alpha-1 adrenergic receptor or a non-targeting control siRNA using a suitable transfection reagent.
-
Follow the manufacturer's protocol for the transfection reagent. Optimize the siRNA concentration and transfection time for your specific cell line.
-
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Verification of Knockdown:
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After 48-72 hours, harvest a subset of the cells from both the target siRNA and control siRNA groups.
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Perform qPCR or Western blotting to confirm a significant reduction in the expression of the alpha-1 adrenergic receptor in the target siRNA-treated cells compared to the control.
-
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Functional Assay:
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Plate the remaining transfected cells for the functional assay of interest (e.g., apoptosis assay, proliferation assay, or the calcium flux assay described in Protocol 1).
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Treat both the target knockdown cells and the control cells with a range of this compound concentrations.
-
-
Data Analysis:
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Analyze the results of the functional assay for both cell populations.
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Interpretation:
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If the effect of this compound is significantly diminished or absent in the alpha-1 adrenergic receptor knockdown cells compared to the control cells, the effect is likely on-target .
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If the effect of this compound is still present and of a similar magnitude in the knockdown cells, the effect is likely off-target .
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-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table is for illustrative purposes. Actual values would need to be determined experimentally.
| Target | Assay Type | This compound IC50 / Ki (nM) | Reference Compound IC50 / Ki (nM) |
| Alpha-1A Adrenergic Receptor | Radioligand Binding | [Experimental Value] | Prazosin: [Value] |
| Alpha-1B Adrenergic Receptor | Radioligand Binding | [Experimental Value] | Prazosin: [Value] |
| Alpha-1D Adrenergic Receptor | Radioligand Binding | [Experimental Value] | Prazosin: [Value] |
| Alpha-2 Adrenergic Receptor | Radioligand Binding | [Experimental Value] | Yohimbine: [Value] |
| Beta-1 Adrenergic Receptor | Radioligand Binding | [Experimental Value] | Metoprolol: [Value] |
| Beta-2 Adrenergic Receptor | Radioligand Binding | [Experimental Value] | ICI-118,551: [Value] |
| 5-HT2A Receptor | Radioligand Binding | [Experimental Value] | Ketanserin: [Value] |
| Dopamine D2 Receptor | Radioligand Binding | [Experimental Value] | Haloperidol: [Value] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of this compound.
Caption: A logical workflow for differentiating on-target versus off-target effects of this compound.
References
Navigating Moxisylyte Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming challenges in the clinical trial design of Moxisylyte, a selective alpha-1-adrenergic receptor antagonist investigated for the treatment of erectile dysfunction (ED). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate robust and efficient clinical trial execution.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound clinical trials in a practical question-and-answer format.
Q1: We are observing a high placebo response rate in our this compound trial for erectile dysfunction. How can we mitigate this?
A: High placebo response is a known challenge in ED trials, with rates sometimes reaching as high as 50%.[1][2] This can be attributed to the subjective nature of the endpoints and psychological factors.
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Troubleshooting Steps:
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Patient Education: Clearly communicate to participants the possibility of receiving a placebo to manage expectations.[3]
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Standardized Instructions: Ensure all participants receive identical, neutral information about the potential effects of the treatment.
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Objective Endpoints: Incorporate objective measures of erectile function, such as RigiScan, alongside patient-reported outcomes like the International Index of Erectile Function (IIEF).
-
Run-in Period: Consider a single-blind, placebo run-in period to identify and exclude placebo responders before randomization.
-
Q2: What are the key challenges in patient recruitment for a trial involving a second-line, less-known ED therapy like this compound?
A: Recruiting for a less common drug, particularly an injectable therapy, presents unique hurdles.[3][4]
-
Troubleshooting Steps:
-
Patient-Centric Approach: Develop a recruitment process that focuses on the patient's convenience and understanding.
-
Clear Communication: Frame information to clearly explain the rationale for testing a second-line therapy and its potential benefits for those who do not respond to first-line treatments.
-
Physician Referrals: Engage with urologists and other relevant healthcare providers to inform them about the trial and establish a referral network.
-
Targeted Outreach: Utilize online platforms and patient advocacy groups to reach individuals actively seeking alternative ED treatments.
-
Q3: We are concerned about high patient dropout rates. What are the common reasons for discontinuation in intracavernosal injection trials, and how can we address them?
A: Dropout rates in trials for injectable ED therapies can be significant, with some studies on other agents showing rates as high as 31% to 50% over the long term.
-
Common Reasons for Dropout:
-
Injection-related anxiety and pain: Fear and discomfort associated with self-injection are major barriers.
-
Lack of efficacy or unmet expectations: If the treatment does not meet the patient's desired outcome.
-
Inconvenience and cost: The process of preparing and administering the injection can be cumbersome, and cost can be a factor.
-
Partner-related issues: Lack of partner acceptance or availability.
-
-
Mitigation Strategies:
-
Thorough Training: Provide comprehensive in-office training on self-injection techniques to build patient confidence.
-
Managing Expectations: Counsel patients on the realistic outcomes of the therapy.
-
Ongoing Support: Maintain regular contact with participants to address any concerns and provide encouragement.
-
Partner Involvement: Whenever possible and with the patient's consent, involve the partner in educational sessions.
-
Q4: How should we manage potential hypotensive adverse events given this compound's mechanism of action?
A: As an alpha-1 adrenergic antagonist, this compound can cause vasodilation, leading to a potential for hypotension. While generally mild and transient in clinical trials, it is a crucial safety consideration.
-
Monitoring and Management Plan:
-
Careful Patient Selection: Exclude patients with a history of symptomatic hypotension or those on concomitant medications that could potentiate this effect.
-
Staggered Dosing: In dose-escalation studies, allow for sufficient time between dose increases to monitor for any hypotensive effects.
-
Blood Pressure Monitoring: Implement a strict blood pressure monitoring schedule, especially in the period immediately following administration.
-
Patient Education: Instruct patients to report any symptoms of dizziness or lightheadedness immediately.
-
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from clinical studies to facilitate comparison of this compound with placebo and other active treatments for erectile dysfunction.
| Treatment Group | N | Patients with Erection Adequate for Intercourse | Complete Rigidity | Partial Rigidity | Tumescence | No Response |
| This compound (10-30 mg) | 73 | 85% | 63% | 22% | 8% | 7% |
| Placebo | 73 | 25% | - | - | - | 55% |
| Data synthesized from a study by Buvat J, et al. (1993). |
| Treatment Group | N | Good Efficacy | Prolonged Erections | Priapism | Pain |
| This compound | 130 | 50% | 0.8% | 0% | 0.8% |
| Prostaglandin E1 | 130 | 71% | 8.5% | 1.5% | 9.2% |
| Data from a retrospective study comparing intracavernous auto-injections. |
| Treatment Group | N | Positive Buckling Test (Office) | Erection Adequate for Intercourse (Investigator Assessed) | At Least One Rigid Erection (Home) |
| This compound | 81 | 40% | 46% | 61% |
| Alprostadil α-cyclodextrin | 75 | 75% | 81% | 85% |
| Results from a double-blind, multicenter study. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound clinical trials.
Protocol 1: Quantification of this compound and its Metabolites in Human Plasma using HPLC
Objective: To determine the concentration of this compound and its primary active metabolites (Deacetylthis compound and N-demethylated metabolite) in plasma samples for pharmacokinetic analysis.
Methodology:
-
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present endogenously).
-
Precipitate proteins by adding 1 mL of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 226 nm.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound and its metabolites of known concentrations.
-
Calculate the concentration of the analytes in the plasma samples by comparing their peak areas to the calibration curve.
-
Protocol 2: In Vitro Alpha-1 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound and its metabolites for the alpha-1 adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Use cell lines expressing the human alpha-1A adrenergic receptor (e.g., HEK293 cells).
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the alpha-1 adrenergic receptor (e.g., [3H]-prazosin), and varying concentrations of the test compound (this compound or its metabolites).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Administration and Analysis of the International Index of Erectile Function (IIEF) Questionnaire
Objective: To assess the patient-reported efficacy of this compound on erectile function and overall sexual satisfaction.
Methodology:
-
Administration:
-
The IIEF-15 or the abbreviated IIEF-5 questionnaire should be administered at baseline and at specified follow-up visits.
-
Provide a private and comfortable setting for the patient to complete the self-administered questionnaire.
-
Ensure the patient understands the definitions of terms used in the questionnaire (e.g., "sexual activity," "sexual intercourse").
-
-
Scoring:
-
The IIEF-15 is scored across five domains: erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction.
-
The erectile function domain (questions 1-5 and 15) is scored on a scale of 1-30, with higher scores indicating better function.
-
The IIEF-5 is a 5-item questionnaire that provides a single score for erectile function (range 5-25).
-
-
Analysis:
-
Calculate the change in the erectile function domain score from baseline to each follow-up visit.
-
Compare the mean change in scores between the this compound and placebo/comparator groups using appropriate statistical methods (e.g., ANCOVA with baseline score as a covariate).
-
Categorize the severity of ED based on the erectile function domain score (e.g., severe, moderate, mild-to-moderate, mild, no ED) and analyze shifts in these categories as a result of treatment.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound clinical trials.
Caption: this compound's mechanism of action in promoting penile erection.
Caption: A typical workflow for a randomized, placebo-controlled this compound clinical trial.
Caption: A logical diagram for troubleshooting common clinical trial challenges.
References
- 1. Dropout in the treatment of erectile dysfunction with PDE5: a study on predictors and a qualitative analysis of reasons for discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erectile Dysfunction: Treatments, Advances and New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Index and Dysfunction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is the volume injected a parameter likely to influence the erectile response observed after intracavernous administration of an alpha-blocking agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Moxisylyte compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Moxisylyte compounds. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound hydrochloride?
For long-term stability, solid this compound hydrochloride should be stored at 4°C in a tightly sealed container, protected from moisture and light.[1] Some suppliers also recommend storing it in a cool, dry, and well-ventilated place.[2] It is crucial to prevent moisture exposure as the compound can be hygroscopic.
Q2: What are the recommended storage conditions for this compound stock solutions?
The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in a solvent such as DMSO or water, the following storage conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[3]
To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[3]
Q3: Are there any specific handling precautions I should take when working with this compound?
Yes, appropriate personal protective equipment (PPE) should always be used when handling this compound compounds. This includes safety glasses or a face shield, gloves, and a lab coat.[2] Handling should be done in a well-ventilated area to avoid inhalation of any dust. It is also important to wash hands thoroughly after handling.
Q4: What are the known metabolites of this compound?
This compound is considered a prodrug and is rapidly metabolized in the body. The primary metabolites are:
-
Deacetyl-thymoxamine: Formed by hydrolysis via pseudocholinesterase. This is a major active metabolite.
-
Deacetyl-demethyl-thymoxamine: Formed by demethylation of deacetyl-thymoxamine by cytochrome P450 enzymes. This is also a pharmacologically active metabolite.
Further metabolism can lead to the formation of sulfate and glucuronide conjugates of these primary metabolites.
Troubleshooting Guide
Issue 1: I suspect my this compound powder has degraded. What are the visible signs of degradation?
Visible signs of degradation in solid this compound can include:
-
Change in color: The powder is typically white to off-white. Any significant color change may indicate degradation.
-
Clumping or caking: This can be a sign of moisture absorption, which can accelerate degradation.
-
Change in solubility: If the compound does not dissolve as expected in the recommended solvents, it may have degraded.
If you observe any of these signs, it is recommended to use a fresh batch of the compound for your experiments.
Issue 2: My this compound solution has turned cloudy or precipitated upon storage. What should I do?
Cloudiness or precipitation in a stored this compound solution can indicate several issues:
-
Exceeded solubility limit: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent.
-
Degradation: The precipitate could be a degradation product that is less soluble.
-
Contamination: Microbial contamination can also lead to cloudiness.
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves. If it does, it may have been a solubility issue due to temperature changes.
-
If warming does not resolve the issue, the solution has likely degraded or is contaminated. It is best to discard the solution and prepare a fresh one.
-
To prevent this in the future, ensure you are using a high-purity solvent and sterile filtration for aqueous solutions. Always store solutions at the recommended temperatures and avoid repeated freeze-thaw cycles.
Issue 3: How can I check the purity and confirm the identity of my this compound compound?
The purity and identity of this compound can be confirmed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities or degradation products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
It is advisable to obtain a certificate of analysis (CoA) from the supplier which provides details on the purity and identity of the compound.
Quantitative Data Summary
The stability of a compound is often assessed by determining the percentage of the active pharmaceutical ingredient (API) remaining after storage under various conditions. The following table provides a template for summarizing quantitative stability data for this compound. Researchers can populate this table with their own experimental data obtained from stability studies.
| Storage Condition | Duration | Parameter | Specification | Result |
| Solid State | ||||
| 4°C (sealed, dark) | 12 months | Appearance | White to off-white powder | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.5 | ||
| Total Impurities (%) | ≤ 1.0 | 0.2 | ||
| 25°C / 60% RH | 6 months | Appearance | No significant change | Conforms |
| Assay (%) | 98.0 - 102.0 | 98.8 | ||
| Total Impurities (%) | ≤ 1.0 | 0.7 | ||
| 40°C / 75% RH | 6 months | Appearance | Slight discoloration | Non-conforming |
| Assay (%) | 98.0 - 102.0 | 95.2 | ||
| Total Impurities (%) | ≤ 1.0 | 2.5 | ||
| Solution State (in DMSO) | ||||
| -20°C | 1 month | Appearance | Clear, colorless solution | Conforms |
| Assay (%) | 95.0 - 105.0 | 101.2 | ||
| Degradation Products (%) | Not Detected | N.D. | ||
| -80°C | 6 months | Appearance | Clear, colorless solution | Conforms |
| Assay (%) | 95.0 - 105.0 | 102.5 | ||
| Degradation Products (%) | Not Detected | N.D. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products. This method should be validated according to ICH guidelines before use.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution to appropriate concentrations (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare sample solutions of the this compound compound being tested at a similar concentration to the working standards.
3. Method Validation:
-
Specificity: Perform forced degradation studies (see Protocol 2) to demonstrate that the method can separate the this compound peak from any degradation products and excipients.
-
Linearity: Analyze a series of at least five concentrations of the standard solution to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the standard solution.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to establish the stability-indicating nature of an analytical method.
1. Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
3. Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method (Protocol 1).
4. Evaluation:
-
Assess the percentage degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.
Visualizations
Caption: Experimental workflow for the long-term storage and stability assessment of this compound compounds.
Caption: Signaling pathway of this compound as an α1-adrenergic receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Moxisylyte and Phentolamine in Blocking Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of moxisylyte and phentolamine, two alpha-adrenergic receptor antagonists, with a focus on their interaction with alpha-1 adrenergic receptors. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor superfamily and play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. Antagonists of these receptors are clinically significant for treating conditions such as hypertension and benign prostatic hyperplasia. This compound (also known as thymoxamine) and phentolamine are two such antagonists with distinct pharmacological profiles. This guide delves into a detailed comparison of their mechanisms of action, receptor selectivity, and potency, supported by available experimental data.
Mechanism of Action and Receptor Selectivity
This compound is described as a preferential and competitive alpha-1 adrenergic receptor antagonist.[1][2] It functions as a prodrug, rapidly hydrolyzed in plasma to its active metabolite, deacetylthis compound, which also possesses alpha-1 blocking activity.[3] In vivo studies in pithed rats have demonstrated that this compound and its metabolites are significantly more effective at blocking the pressor responses induced by the alpha-1 agonist phenylephrine than the effects of alpha-2 agonists.[1] This indicates a preference for alpha-1 adrenoceptors over alpha-2 adrenoceptors.
Phentolamine , in contrast, is a non-selective antagonist, competitively blocking both alpha-1 and alpha-2 adrenergic receptors.[4] Its high affinity for both receptor types has been confirmed in biochemical and physiological studies. This lack of selectivity can lead to a different physiological response compared to more selective agents, as the blockade of presynaptic alpha-2 autoreceptors can enhance norepinephrine release, potentially causing side effects like tachycardia.
Quantitative Comparison of Receptor Binding and Potency
A direct head-to-head comparison of the binding affinities of this compound and phentolamine for the individual alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) under identical experimental conditions is limited in the available literature. However, data from various studies provide insights into their respective potencies.
| Drug | Receptor Subtype | Parameter | Value | Reference |
| Phentolamine | α1A | pKB | 7.90 ± 0.16 | |
| α1A/D | Ki | High Affinity | ||
| α1B | Ki | Lower Affinity | ||
| This compound | α1 (human corpus cavernosum) | IC50 (vs [3H]-DHE) | 0.01 µM |
Signaling Pathways and Experimental Workflows
The antagonism of alpha-1 adrenergic receptors by both this compound and phentolamine interferes with the canonical Gq signaling pathway.
Experimental workflows to determine the binding affinity and functional antagonism of these compounds typically involve radioligand binding assays and in vitro functional assays.
References
- 1. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Moxisylyte and Other Vasodilators: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of moxisylyte with other vasodilators, focusing on their mechanisms of action, clinical efficacy, and side effect profiles, particularly in the context of erectile dysfunction. The information is compiled from various clinical and preclinical studies to support research and drug development efforts.
Introduction to Vasodilators
Vasodilation, the widening of blood vessels, is a critical physiological process regulated by various endogenous and exogenous compounds. In pharmacology, vasodilators are a class of drugs that relax the smooth muscle of blood vessels, leading to increased blood flow. They are utilized in a range of therapeutic areas, including hypertension, angina, and, notably, erectile dysfunction. This guide focuses on this compound, an alpha-1 adrenergic receptor antagonist, and compares its performance against other key vasodilators: phentolamine, papaverine, and prostaglandin E1 (alprostadil).
Mechanism of Action
The vasodilatory effects of these agents are achieved through distinct signaling pathways. Understanding these mechanisms is crucial for predicting efficacy, side effects, and potential for synergistic or antagonistic interactions.
This compound and other Alpha-Adrenergic Antagonists
This compound is a selective alpha-1 adrenergic receptor antagonist.[1] In vascular smooth muscle, the binding of endogenous catecholamines (e.g., norepinephrine) to alpha-1 adrenergic receptors triggers a signaling cascade that leads to vasoconstriction. This compound competitively blocks these receptors, inhibiting this vasoconstrictive pathway and promoting vasodilation.[2][3][4] Phentolamine is a non-selective alpha-adrenergic antagonist, blocking both alpha-1 and alpha-2 receptors.[5] Prazosin is also a selective alpha-1 antagonist.
Prostaglandin E1 (Alprostadil)
Prostaglandin E1 (PGE1), commercially known as alprostadil, is a potent vasodilator that acts through specific E-prostanoid (EP) receptors, particularly the EP2 subtype. Activation of the EP2 receptor stimulates the Gs alpha subunit of the G protein complex, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA) and results in smooth muscle relaxation.
Papaverine
Papaverine is an opium alkaloid that induces vasodilation through a different mechanism: non-specific inhibition of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, papaverine prevents the breakdown of cyclic nucleotides, leading to an accumulation of both cAMP and cyclic guanosine monophosphate (cGMP). The elevated levels of these second messengers result in smooth muscle relaxation. Papaverine may also have a direct effect on calcium channels.
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies of this compound and other vasodilators, primarily in the context of intracavernosal injection for erectile dysfunction.
Table 1: Efficacy of Intracavernosal Vasodilators
| Parameter | This compound | Alprostadil (PGE1) | Papaverine | Phentolamine |
| Erections Adequate for Intercourse | 46% - 85% | 66% - 81% | Data varies, often used in combination | Less effective alone, used in combination |
| Positive Buckling Test | 40% | 75% | Not reported in direct comparison | Not reported in direct comparison |
| Patient Satisfaction | Lower than alprostadil | Higher than this compound | Not reported in direct comparison | Not reported in direct comparison |
| Partner Satisfaction | Lower than alprostadil | Higher than this compound | Not reported in direct comparison | Not reported in direct comparison |
Table 2: Side Effect Profile of Intracavernosal Vasodilators
| Side Effect | This compound | Alprostadil (PGE1) | Papaverine | Phentolamine |
| Penile Pain/Burning | 5% (mild pain during injection) | Significantly more than this compound | Less common than alprostadil | Not a primary side effect |
| Prolonged Erection (>2-3 hours) | Less frequent than alprostadil | More frequent than this compound | Higher risk | Lower risk when used in combination |
| Priapism | Rare | Higher risk than this compound | Higher risk | Lower risk when used in combination |
| Systemic Side Effects (e.g., hypotension, dizziness) | More frequent than alprostadil | Less frequent than this compound | Can occur | Hypotension, tachycardia |
| Fibrosis | Low incidence | Low incidence | Higher risk with long-term use | Not a primary side effect |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of typical experimental protocols for the clinical evaluation of these vasodilators.
General Protocol for Intracavernosal Injection Studies
A common study design for evaluating intracavernosal vasodilators for erectile dysfunction involves a dose-escalation phase followed by a double-blind, placebo-controlled, crossover or parallel-group phase.
References
Cross-reactivity and specificity of Moxisylyte in receptor binding assays
A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity and specificity of Moxisylyte in receptor binding assays, with a comparison to other key alpha-adrenergic antagonists.
This compound, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist.[1][2][3][4] This guide provides a comparative analysis of its receptor binding profile against other well-characterized alpha-blockers: phentolamine, prazosin, and yohimbine. The data presented herein is crucial for understanding the specificity and potential off-target effects of this compound, aiding in the design of targeted therapeutic strategies.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, pKi) of this compound and selected alpha-adrenergic antagonists for various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | pKi | Reference |
| This compound | α1 (non-selective) | 10 | 8.0 | [5] |
| α1 (functional IC50) | 500 | 6.3 | ||
| Phentolamine | α1A | 6.1 | 8.21 | |
| α1B | 39.8 | 7.40 | ||
| α1D | - | - | ||
| α2A | 2.6 | 8.59 | ||
| α2B | 10 | 8.0 | ||
| α2C | 5.0 | 8.3 | ||
| Prazosin | α1A | - | 9.4 | |
| α1B | - | - | ||
| α1D | - | - | ||
| Yohimbine | α1A | 200 | 6.7 | |
| α1B | 158 | 6.8 | ||
| α1D | 158 | 6.8 | ||
| α2A | 1.99 - 6.31 | 8.2 - 8.5 | ||
| α2B | 0.20 | 8.7 | ||
| α2C | 0.25 | 9.6 | ||
| 5-HT1A | 50.1 | 7.3 | ||
| 5-HT1B | 158 | 6.8 | ||
| 5-HT1D | 25.1 | 7.6 | ||
| D2 | 398 | 6.4 | ||
| D3 | >1000 | <6 |
Note: Data for this compound's affinity for specific alpha-1 subtypes (α1A, α1B, α1D) is limited in publicly available literature. The provided Ki of 10 nM was derived from a competitive binding assay using a non-selective radioligand. The IC50 value represents the concentration required to inhibit 50% of the noradrenaline-induced contraction in isolated human corpus cavernosum smooth muscle cells. Prazosin is a well-established potent and selective antagonist for all α1-adrenoceptor subtypes. Phentolamine is a non-selective alpha-adrenergic antagonist. Yohimbine is a selective alpha-2 adrenergic antagonist.
This compound and its pharmacologically active metabolites, deacetylthis compound and demethyldeacetylthis compound, have been shown to be preferential alpha-1 adrenoceptor antagonists in vivo. They are significantly more effective at blocking the pressor response to the alpha-1 agonist phenylephrine than to the alpha-2 agonist B-HT 933. Notably, this compound exhibits no beta-receptor blocking, anti-angiotensin, or anti-serotonin activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of this compound and the general workflow of a competitive radioligand binding assay used to determine receptor affinity.
References
- 1. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of thymoxamine on the human pupil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymoxamine hydrochloride: an alpha-adrenergic blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Alpha-Blocker Side Effect Profiles: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the adverse event profiles of various alpha-adrenergic receptor antagonists, supported by clinical trial data and detailed experimental methodologies.
This guide provides a comprehensive comparative analysis of the side effect profiles of different alpha-blockers, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison of the performance of these agents, with a focus on quantitative data from clinical trials, detailed experimental protocols for assessing key side effects, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Alpha-Blockers and Their Mechanisms
Alpha-blockers, or alpha-adrenergic receptor antagonists, are a class of pharmaceutical agents that act by blocking alpha-adrenergic receptors. These receptors are part of the autonomic nervous system and are crucial in regulating various physiological processes, including smooth muscle contraction in blood vessels and the prostate. There are two main types of alpha-receptors, α1 and α2, with α1-receptors being the primary target for the alpha-blockers discussed in this guide.
The α1-adrenergic receptors are further subdivided into three subtypes: α1A, α1B, and α1D. The distribution of these subtypes varies in different tissues, which is a key factor in the differing side effect profiles of various alpha-blockers. Non-selective alpha-blockers, such as doxazosin and terazosin, block all α1-receptor subtypes. In contrast, uroselective alpha-blockers, like tamsulosin and silodosin, show a higher affinity for the α1A subtype, which is predominantly found in the prostate and bladder neck. This selectivity is intended to minimize systemic side effects, particularly those related to blood pressure regulation. Alfuzosin is considered clinically uroselective due to its accumulation in prostatic tissue, despite being a non-selective antagonist at the receptor level.
Comparative Side Effect Profiles: Quantitative Data
The following tables summarize the incidence of common side effects associated with various alpha-blockers based on data from clinical trials and meta-analyses. These side effects primarily include cardiovascular effects (orthostatic hypotension, dizziness) and ejaculatory dysfunction.
Table 1: Incidence of Cardiovascular Side Effects of Uroselective vs. Non-selective Alpha-Blockers
| Side Effect | Uroselective Alpha-Blockers (Tamsulosin, Alfuzosin, Silodosin) | Non-selective Alpha-Blockers (Doxazosin, Terazosin) |
| Dizziness | 5% - 15% | 15% - 20% |
| Orthostatic Hypotension | 1% - 5% | 2% - 10% |
| Asthenia (Weakness/Fatigue) | Less Frequent | More Frequent |
Note: Incidence rates are approximate and can vary based on the specific drug, dosage, and patient population.
Table 2: Head-to-Head Comparison of Side Effect Incidence for Commonly Prescribed Alpha-Blockers (%)
| Side Effect | Tamsulosin (0.4 mg) | Alfuzosin (10 mg) | Doxazosin (4-8 mg) | Terazosin (5-10 mg) |
| Dizziness | 13.1[1] | 9.1[2] | 15.0[3] | 17.9[1] |
| Orthostatic Hypotension | 0.2 - 4.0[3] | ~1.0 | ~8.0 | 36.0 |
| Ejaculatory Dysfunction | 8.0 - 11.4 | Lower incidence | 4.5 | Lower incidence |
| Headache | 6.4 | 11.4 | 9.0 | 7.1 |
| Asthenia | Less common | Less common | More common | More common |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the side effects of alpha-blockers and the methods used to evaluate them, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Detailed Methodologies for Key Experiments
Assessment of Orthostatic Hypotension: The Head-Up Tilt Table Test
The head-up tilt table test is a standard procedure for evaluating orthostatic hypotension.
Objective: To assess the cardiovascular response to a change in posture from supine to upright, mimicking the physiological stress that can induce orthostatic hypotension.
Protocol:
-
Patient Preparation: The patient is asked to fast for at least 2-4 hours before the test. They lie supine on a motorized table with a footboard for support. An intravenous line may be inserted for safety and for the administration of provocative agents if necessary.
-
Baseline measurements: Continuous electrocardiogram (ECG) and blood pressure monitoring are initiated. Baseline heart rate and blood pressure are recorded after a rest period of at least 5-20 minutes in the supine position.
-
Tilting: The table is tilted to a head-up position of 60 to 80 degrees.
-
Monitoring: Blood pressure and heart rate are monitored continuously or at frequent intervals (e.g., every 1-3 minutes) throughout the test. The patient is asked to report any symptoms such as dizziness, lightheadedness, or fainting.
-
Duration: The tilt phase typically lasts for 20 to 45 minutes.
-
Provocation (Optional): If no symptoms or significant blood pressure changes occur, a provocative agent such as sublingual nitroglycerin or intravenous isoproterenol may be administered to increase the sensitivity of the test.
-
Endpoint: The test is concluded if the patient experiences syncope or presyncope, a significant drop in blood pressure, or completes the predetermined duration of the tilt.
-
Interpretation: Orthostatic hypotension is generally defined as a sustained reduction in systolic blood pressure of at least 20 mmHg or diastolic blood pressure of at least 10 mmHg within 3 minutes of standing or head-up tilt.
Assessment of Ejaculatory Dysfunction: The Male Sexual Health Questionnaire (MSHQ)
The Male Sexual Health Questionnaire (MSHQ) is a validated, self-administered questionnaire used to assess various aspects of male sexual function, including ejaculation. An abridged version, the MSHQ-EjD Short Form, is specifically designed to assess ejaculatory dysfunction.
Objective: To quantitatively assess a patient's perception of their ejaculatory function and any associated bother.
Methodology:
-
Questionnaire Administration: The MSHQ or MSHQ-EjD Short Form is provided to the patient to be completed privately. The questionnaire consists of items rated on a Likert scale.
-
Domains Assessed: The MSHQ-EjD Short Form focuses on key aspects of ejaculation, including:
-
Force of ejaculation
-
Volume of ejaculate
-
Frequency of ejaculation
-
Delayed ejaculation
-
Bother associated with any ejaculatory problems
-
-
Scoring: Each item is assigned a numerical score. The scores for individual items within a domain are summed to create a domain score. Higher scores generally indicate better function.
-
Interpretation: The domain scores can be compared before and after treatment with an alpha-blocker to assess the impact of the medication on ejaculatory function. The "bother" score provides insight into the clinical significance of any changes from the patient's perspective.
Conclusion and Future Directions
The choice of an alpha-blocker should be guided by a careful consideration of its efficacy in treating the primary condition and its potential side effect profile. Uroselective alpha-blockers generally offer a more favorable cardiovascular safety profile compared to non-selective agents. However, they are associated with a higher incidence of ejaculatory dysfunction.
For researchers and drug development professionals, a thorough understanding of the underlying mechanisms and the appropriate methodologies for assessing side effects is crucial for the development of safer and more effective alpha-blockers. Future research should focus on developing agents with even greater receptor subtype selectivity to further minimize side effects. Additionally, standardized and detailed reporting of adverse events in clinical trials, in line with guidelines such as the CONSORT statement, is essential for accurate cross-study comparisons and informed clinical decision-making. The FDA also provides guidance on safety reporting for clinical trials.
References
Reproducibility of Moxisylyte's Effects: A Comparative Guide for Researchers
An objective analysis of the pharmacodynamic and pharmacokinetic properties of the alpha-1 adrenoceptor antagonist, moxisylyte, across various reported studies. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of its effects and the methodologies used in its evaluation, highlighting the consistency of findings in different experimental contexts.
This compound, a selective alpha-1 adrenergic receptor antagonist, has been the subject of numerous investigations to elucidate its therapeutic potential, primarily in the context of erectile dysfunction and urological disorders.[1] As a prodrug, it is rapidly converted to its active metabolite, deacetylthis compound (DAM), which exerts the primary pharmacological effects.[1] This guide synthesizes data from multiple studies to assess the reproducibility of this compound's effects, offering a valuable resource for researchers designing new experiments or evaluating existing literature.
Comparative Pharmacodynamic Data
The primary mechanism of action for this compound is the competitive antagonism of noradrenaline at post-synaptic alpha-1 adrenoceptors.[1] This action leads to smooth muscle relaxation, particularly in vascular and urogenital tissues. The reproducibility of this effect can be evaluated by comparing key pharmacodynamic parameters reported in different studies.
Table 1: In Vitro and In Vivo Pharmacodynamic Parameters for this compound and its Metabolites
| Parameter | Species/Tissue | Agonist | Value | Study Reference |
| IC50 (Noradrenaline Inhibition) | Human Corpus Cavernosum Smooth Muscle Cells | Noradrenaline | 0.5 ± 0.2 µM | Costa et al. (1993) |
| IC50 (Receptor Binding) | Human Corpus Cavernosum Smooth Muscle Cells | [3H]-dihydroergocryptine | 0.01 µM | Costa et al. (1993) |
| Alpha-1 Adrenoceptor Blockade | Pithed Rat | (-)Phenylephrine | Dose-dependent reduction | Douchamps et al. (1983)[2] |
| Alpha-2 Adrenoceptor Blockade | Pithed Rat | B-HT 933 | Effective only at higher doses (10⁻⁵ mol/kg) | Douchamps et al. (1983)[2] |
The available data, though from a limited number of publicly accessible studies, suggest a consistent profile for this compound and its active metabolite as preferential alpha-1 adrenoceptor antagonists. The in vitro IC50 values for inhibiting noradrenaline-induced contraction and for receptor binding in human corpus cavernosum cells provide a baseline for its potency. In vivo studies in the pithed rat model further corroborate its selectivity for alpha-1 over alpha-2 adrenoceptors, with both this compound and its metabolites demonstrating a dose-dependent blockade of the pressor response to an alpha-1 agonist.
Comparative Pharmacokinetic Data
The pharmacokinetic profile of this compound, particularly its conversion to the active metabolite DAM and subsequent elimination, has been characterized in healthy volunteers. The consistency of these parameters is crucial for predictable clinical outcomes.
Table 2: Pharmacokinetic Parameters of this compound Metabolites after Intracavernous Injection in Healthy Volunteers
| Metabolite | Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 elimination (h) | Study Reference |
| Unconjugated DAM | 10 | Proportional to dose | Proportional to dose | 1.19 | Guichard et al. (2000) |
| Unconjugated DAM | 20 | Proportional to dose | Proportional to dose | 1.19 | Guichard et al. (2000) |
| Unconjugated DAM | 30 | Proportional to dose | Proportional to dose | 1.19 | Guichard et al. (2000) |
| DAM Glucuronide | 10-30 | Not directly proportional to dose | Not directly proportional to dose | 1.51 | Guichard et al. (2000) |
| DAM Sulphate | 10-30 | Proportional to dose | Proportional to dose | 1.51 | Guichard et al. (2000) |
| MDAM Sulphate | 10-30 | Proportional to dose | Proportional to dose | 2.17 | Guichard et al. (2000) |
DAM: Deacetylthis compound; MDAM: Monodesmethylated Deacetylthis compound
A key finding is the linear pharmacokinetics of this compound's metabolites following intracavernous administration within the therapeutic dose range of 10 to 30 mg. The elimination half-life of the active metabolite, unconjugated DAM, was found to be independent of the administered dose, suggesting predictable systemic exposure. The peak plasma concentration (Cmax) and the area under the curve (AUC) for the active metabolites increased in direct proportion to the dose. This dose-independent elimination and proportional increase in exposure are indicative of a reproducible pharmacokinetic profile within this dose range.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies from key studies are outlined below.
Alpha-1 and Alpha-2 Adrenoceptor Selectivity in the Pithed Rat
This in vivo model is crucial for assessing the functional selectivity of adrenoceptor antagonists.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
The rats are anesthetized, and a pithed preparation is made by inserting a rod through the brain and spinal cord to eliminate central nervous system influences.
-
The animals are artificially ventilated.
-
Blood pressure is continuously monitored via a carotid artery cannula.
-
Heart rate is recorded from an electrocardiogram.
-
Electrical stimulation of the cardiac accelerator nerves is performed to induce tachycardia.
-
-
Alpha-1 Adrenoceptor Blockade Assessment:
-
The pressor response to the selective alpha-1 agonist, (-)phenylephrine, is measured before and after intravenous administration of this compound or its metabolites.
-
Inhibition of the pressor response indicates alpha-1 blockade.
-
-
Alpha-2 Adrenoceptor Blockade Assessment:
-
The inhibitory effect of the alpha-2 agonist, clonidine, on the tachycardia induced by cardiac nerve stimulation is measured.
-
Antagonism of this inhibitory effect indicates alpha-2 blockade.
-
Additionally, the pressor response to the alpha-2 agonist, B-HT 933, is measured.
-
Receptor Binding Affinity in Human Corpus Cavernosum
This in vitro assay determines the affinity of a drug for its target receptor.
-
Tissue Preparation: Smooth muscle cells are isolated from human corpus cavernosum tissue.
-
Radioligand Binding Assay:
-
A radiolabeled ligand that binds to alpha-adrenoceptors, such as [3H]-dihydroergocryptine, is used.
-
Isolated cells are incubated with a fixed concentration of the radioligand and varying concentrations of the competing drug (this compound or prazosin).
-
The amount of radioligand bound to the receptors is measured after separating the bound and free radioligand.
-
-
Data Analysis:
-
The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
This IC50 value is then used to calculate the binding affinity (Ki) of the drug for the receptor.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound's Mechanism of Action.
Caption: In Vivo Alpha-1 Blockade Workflow.
Conclusion
The provided experimental protocols offer a foundation for researchers to design studies that can be readily compared with existing literature. Future research, including direct inter-laboratory comparisons, would be beneficial to further solidify the understanding of this compound's effects and control for potential sources of variability in experimental outcomes. Nevertheless, the current body of evidence suggests that the fundamental pharmacodynamic and pharmacokinetic properties of this compound are reproducible across different experimental settings.
References
- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical validation of Moxisylyte's therapeutic benefits in clinical trials
A Comparative Analysis of Moxisylyte's Therapeutic Efficacy
This guide provides a statistical validation of this compound's therapeutic benefits in clinical trials for the treatment of erectile dysfunction and primary Raynaud's phenomenon. It offers a comparative analysis with alternative treatments, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound, also known as thymoxamine, functions as a competitive adrenergic antagonist.[1] Its primary mechanism involves blocking alpha-1 adrenergic receptors located on vascular smooth muscles.[1][2] Normally, catecholamines like norepinephrine and epinephrine bind to these receptors, triggering a signaling cascade that leads to vasoconstriction.[1] this compound competitively inhibits this binding, thereby preventing vasoconstriction and promoting vasodilation, which results in increased blood flow.[1]
This vasodilatory effect is the basis for its application in treating conditions characterized by reduced blood flow, such as erectile dysfunction and the vasospasms associated with Raynaud's phenomenon.
Therapeutic Application in Erectile Dysfunction (ED)
This compound has been evaluated as an intracavernous injection for the treatment of erectile dysfunction. Clinical trials have compared its efficacy against placebo and other vasoactive agents like alprostadil.
Comparative Efficacy Data
| Trial | Treatment Arms | N | Primary Efficacy Endpoint | Result | Citation |
| Double-Blind, Placebo-Controlled Crossover | This compound (10, 20, 30 mg) vs. Placebo | 30 | Penile response on all erection criteria | This compound significantly greater than placebo. | |
| Double-Blind, Placebo-Controlled | This compound (10, 20, 30 mg) vs. Placebo | 73 | Erection adequate for intercourse | This compound: 85% of patients; Placebo: 25% of patients. | |
| Double-Blind, Multicenter | This compound vs. Alprostadil α-cyclodextrin | 156 | Positive buckling test (in-office) | This compound: 40%; Alprostadil: 75% (p < 0.001). | |
| Double-Blind, Multicenter | This compound vs. Alprostadil α-cyclodextrin | 156 | Adequate erection for intercourse (assessed by investigator) | This compound: 46%; Alprostadil: 81% (p < 0.001). | |
| Retrospective Study | This compound vs. Prostaglandin E1 (PGE1) | 260 | Good results in auto-injections | This compound: 50%; PGE1: 71%. |
Experimental Protocols
Dose-Finding Study vs. Placebo
-
Design: A double-blind, placebo-controlled, crossover study.
-
Participants: 30 male patients with erectile dysfunction of predominantly psychological (n=14) or neurological (n=16) origin.
-
Procedure: Each patient received four intracavernous injections in a randomized sequence at 7-day intervals: placebo, 10 mg, 20 mg, and 30 mg of this compound.
-
Outcome Measures: Efficacy was assessed based on all erection criteria. Safety and tolerance were also monitored.
Comparative Study vs. Alprostadil
-
Design: A prospective, randomized, parallel, double-blind, multicenter study.
-
Participants: 156 men with chronic erectile dysfunction of organic, nonorganic, or mixed origin.
-
Procedure: Patients were randomized into two parallel treatment groups. They received titrated doses to determine an individual optimum dose of either alprostadil alpha-cyclodextrin or this compound chlorhydrate.
-
Outcome Measures: The primary efficacy endpoint was the erectile response as measured by a buckling test. A positive test was defined as axial erection rigidity that did not buckle or deform under a 1.0 kg load. The test was repeated every 10 minutes for up to 60 minutes post-injection. At-home efficacy was also assessed through patient-reported outcomes.
Therapeutic Application in Primary Raynaud's Phenomenon (PRP)
This compound has been investigated for its ability to reduce the frequency and severity of vasospastic attacks in patients with primary Raynaud's phenomenon.
Comparative Efficacy Data
| Trial | Treatment Arms | N | Primary Efficacy Endpoint | Result | Citation |
| Cochrane Review Analysis | This compound vs. Placebo | - | Proportion with fewer attacks | Relative Risk (RR) 4.33 (95% CI 1.36 to 13.81) in favor of this compound. | |
| Small Study | This compound vs. Placebo | - | Frequency and severity of attacks | This compound led to fewer attacks (P < 0.02) and less severe symptoms (P < 0.01). | |
| Randomized, Double-Blind, Crossover | Thymoxamine (this compound) 40 mg, 80 mg vs. Placebo | 24 | Digital skin temperature response after cold stimulus | Treatment "normalized" rewarming responses (P < 0.01) and significantly increased digital temperatures (P < 0.001). |
Experimental Protocols
Assessment of Digital Skin Temperature Response
-
Design: A randomized, double-blind, three-way crossover trial.
-
Participants: 24 patients diagnosed with primary Raynaud's phenomenon.
-
Procedure: Patients received oral thymoxamine 40 mg, oral thymoxamine 80 mg, or a matched placebo in a crossover design. The objective response to treatment was assessed by monitoring the digital skin temperature for 7 minutes following a mild cold stimulus (exposure to 20°C for 1 minute).
-
Outcome Measures: Key endpoints included absolute digital temperatures, maximum rewarming rates, and the duration of the latent period before rewarming began.
Conclusion
Statistical analysis from multiple clinical trials validates the therapeutic potential of this compound. In the treatment of erectile dysfunction, intracavernous this compound is significantly more effective than placebo, though studies suggest it is less potent than alprostadil. For primary Raynaud's phenomenon, this compound has been shown to reduce the frequency and severity of vasospastic attacks compared to placebo. However, some reviews note that the clinical relevance of these findings can be unclear and that this compound may be associated with more adverse effects than placebo. The selection of this compound over alternatives should be guided by a careful consideration of the specific clinical context, patient characteristics, and the comparative efficacy and safety profiles presented in these studies.
References
Safety Operating Guide
Proper Disposal of Moxisylyte: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Moxisylyte, a potent alpha-1 adrenergic receptor antagonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound hydrochloride is known to be harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation. Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, necessitating meticulous disposal practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to be fully aware of its hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following primary hazards:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) |
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
The primary determinant for the disposal route of this compound is its classification as a hazardous or non-hazardous waste, which is governed by institutional policies and local, state, and federal regulations.
Step 1: Waste Classification - The Critical First Step
Before proceeding, you must consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound waste is classified as a regulated hazardous waste at your location. This classification will dictate the appropriate disposal pathway.
Step 2: Segregation of Waste
-
All disposable materials contaminated with this compound, including gloves, weighing papers, pipette tips, and empty vials, must be segregated from regular laboratory trash.
-
Unused or expired pure this compound should be kept in its original or a clearly labeled, sealed container.
Step 3: Disposal Pathways
Based on the classification from Step 1, follow the appropriate procedure below:
Pathway A: Disposal as Regulated Hazardous Waste
If this compound is classified as a hazardous waste:
-
Containerization: Place all this compound-contaminated waste into a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, following all institutional and regulatory requirements for storage time limits and container management.
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies.
Pathway B: Disposal as Non-Hazardous Pharmaceutical Waste
If your EHS department confirms that small quantities of this compound waste are not regulated as hazardous, the following options are recommended, in order of preference:
-
Drug Take-Back Programs: The most preferred method is to use a registered drug take-back program or a pharmaceutical mail-back service.[1][2] These programs ensure that the drug is disposed of in an environmentally sound manner.
-
On-Site Incineration: If your facility has a licensed medical or chemical waste incinerator, this is another effective method for destruction.
-
Disposal in Municipal Solid Waste (Trash) - with Precautions: This is the least preferred method and should only be used if the above options are not available and it is explicitly permitted by your institution and local regulations.[1][3]
-
Do not dispose of this compound in its pure, unaltered form in the trash.
-
Deactivation/Admixture:
-
Remove the this compound from its original container.
-
Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, cat litter, or dirt.[3] This makes the drug less attractive to children and pets and helps to prevent diversion.
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty plastic container, to prevent leakage.
-
-
Final Disposal: Place the sealed container in the municipal solid waste (trash).
-
De-identification: Before disposing of the original empty container, remove or scratch out all personal or identifying information from the label to protect privacy.
-
Important Note: Never flush this compound down the drain or toilet. Its known aquatic toxicity can have detrimental effects on the environment.
Spill and Decontamination Procedures
In the event of a this compound spill:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: Wear the PPE specified in Section 1.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully clean the spill area using a detergent solution and water.
-
Waste Disposal: All cleanup materials must be disposed of as this compound waste, following the procedures outlined in Section 2.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedures focus on physical segregation, containment, and appropriate disposal through regulated waste streams or secure landfilling after admixture.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Moxisylyte
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Moxisylyte (hydrochloride), an alpha-adrenergic antagonist. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research activities. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating stringent safety protocols.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, powder-free nitrile gloves (double-gloving recommended) - Disposable, long-sleeved gown with knit cuffs - Safety goggles or a face shield |
| Solution Preparation and Handling | - Disposable, powder-free nitrile gloves (double-gloving recommended) - Impervious disposable gown - Chemical splash goggles or a face shield |
| Administering to Animals | - Disposable, powder-free nitrile gloves (double-gloving recommended) - Impervious disposable gown - Safety goggles and a face shield |
| Spill Cleanup | - Two pairs of chemotherapy-tested gloves - Impervious disposable gown and shoe covers - Face shield and a NIOSH-approved respirator |
| Waste Disposal | - Disposable, powder-free nitrile gloves - Disposable gown - Safety glasses with side shields |
Note: All disposable PPE should not be reused and must be decontaminated and cleaned after use if reusable.
Operational Plans
Handling and Storage:
This compound should be handled in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible. Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Spill Management:
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Area: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[3]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be treated as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company, in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain.[4]
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, a conservative approach is recommended based on its hazard classification.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled | PubChem |
| Molecular Formula | C₁₆H₂₅NO₃ | PubChem |
| Molecular Weight | 279.38 g/mol | PubChem |
| Occupational Exposure Limit (OEL) | Not Established. Handle as a potent compound with low exposure limits. | N/A |
Experimental Workflow
The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
